molecular formula C6H9IO B109423 3-Iodocyclohexan-1-one CAS No. 62784-61-6

3-Iodocyclohexan-1-one

Cat. No.: B109423
CAS No.: 62784-61-6
M. Wt: 224.04 g/mol
InChI Key: BCQOJHJQCYPXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodocyclohexan-1-one is a useful research compound. Its molecular formula is C6H9IO and its molecular weight is 224.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62784-61-6

Molecular Formula

C6H9IO

Molecular Weight

224.04 g/mol

IUPAC Name

3-iodocyclohexan-1-one

InChI

InChI=1S/C6H9IO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2

InChI Key

BCQOJHJQCYPXCE-UHFFFAOYSA-N

SMILES

C1CC(CC(=O)C1)I

Canonical SMILES

C1CC(CC(=O)C1)I

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3-Iodocyclohexan-1-one from Cyclohexenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 3-iodocyclohexan-1-one, a valuable building block in organic synthesis, presents a unique challenge due to the regiochemical demands of introducing an iodine atom at the β-position of a cyclic ketone. Direct conjugate addition of an iodide nucleophile to cyclohexenone is not a well-established transformation. This technical guide outlines a proposed multi-step synthetic pathway to achieve this conversion, focusing on a reductive iodination strategy. This approach involves the initial formation of an α-iodo ketone intermediate, 2-iodocyclohexan-1-one, followed by a potential, albeit challenging, rearrangement to the desired β-iodo isomer. This document provides a comprehensive overview of the theoretical framework, detailed experimental protocols for analogous reactions, and a critical analysis of the challenges and potential alternative routes.

Introduction

β-Halo ketones are versatile intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the halogen, which can participate in various nucleophilic substitution and elimination reactions. The synthesis of this compound from the readily available starting material, cyclohexenone, is a synthetically desirable transformation. However, the inherent electronic properties of α,β-unsaturated ketones favor nucleophilic attack at the β-position (conjugate addition) or direct attack at the carbonyl carbon. The direct 1,4-addition of an iodide nucleophile is not a commonly reported or high-yielding reaction, necessitating the exploration of alternative, multi-step synthetic strategies.

This guide explores a promising indirect route: the reductive iodination of cyclohexenone to yield 2-iodocyclohexan-1-one, followed by a discussion of potential pathways to isomerize this α-iodo ketone to the target this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound from cyclohexenone is envisioned as a two-stage process. The first stage involves the reductive iodination of the α,β-unsaturated system to generate the saturated α-iodo ketone. The second, more speculative stage, would involve the rearrangement of the α-iodo ketone to the β-iodo isomer.

Synthetic Pathway Cyclohexenone Cyclohexenone TwoIodo 2-Iodocyclohexan-1-one Cyclohexenone->TwoIodo Reductive Iodination ThreeIodo This compound TwoIodo->ThreeIodo Isomerization (Proposed) Reductive Iodination Mechanism cluster_0 Reductive Iodination start Cyclohexenone intermediate1 Silyl Enol Ether Intermediate start->intermediate1 + HSiCl3 + Ph3PO (cat.) product 2-Iodocyclohexan-1-one intermediate1->product + N-Iodosuccinimide (NIS) Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Flame-dry flask under inert atmosphere prep2 Add Ph3PO and anhydrous DCM prep1->prep2 prep3 Cool to -78 °C prep2->prep3 react1 Add cyclohexenone prep3->react1 react2 Add HSiCl3 dropwise react1->react2 react3 Stir at -78 °C react2->react3 react4 Add NIS react3->react4 react5 Warm to RT and stir react4->react5 workup1 Quench with NaHCO3 react5->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with Na2S2O3 and brine workup2->workup3 workup4 Dry, filter, and concentrate workup3->workup4 purify Flash column chromatography workup4->purify

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Iodocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodocyclohexan-1-one is a halogenated cyclic ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive carbonyl group and a carbon-iodine bond, makes it a versatile intermediate for the synthesis of a variety of more complex molecular architectures. The presence of the iodine atom at the α-position to the carbonyl group imparts unique reactivity to the molecule, allowing for a range of transformations including nucleophilic substitutions, elimination reactions, and characteristic rearrangements. This guide provides a comprehensive overview of the known and predicted chemical properties and reactivity of this compound, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Chemical and Physical Properties

Table 1: Computed Physical and Chemical Properties of this compound [1]

PropertyValue
Molecular Formula C₆H₉IO
Molecular Weight 224.04 g/mol
IUPAC Name This compound
CAS Number 62784-61-6
XLogP3 1.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0
Exact Mass 223.96981 g/mol
Monoisotopic Mass 223.96981 g/mol
Topological Polar Surface Area 17.1 Ų
Heavy Atom Count 8
Complexity 101

Note: The data presented in this table are computed properties obtained from PubChem and may differ from experimental values.

Synthesis of this compound

The synthesis of α-iodoketones can be achieved through various methods. A general and effective approach involves the direct iodination of the corresponding ketone using molecular iodine in the presence of a suitable catalyst or base.

General Experimental Protocol for α-Iodination of a Ketone

Materials:

  • Cyclohexanone (B45756)

  • Iodine (I₂)

  • Copper(II) oxide (CuO) or other suitable catalyst/base

  • Appropriate solvent (e.g., methanol, dichloromethane)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone in the chosen solvent.

  • Add the catalyst or base (e.g., CuO) to the solution.

  • Add molecular iodine portion-wise to the stirred mixture.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst.

  • The filtrate is washed successively with a dilute HCl solution, a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-iodoketone.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Disclaimer: This is a generalized protocol and the specific reaction conditions (solvent, temperature, reaction time, and catalyst/base) would need to be optimized for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the interplay between the electrophilic carbonyl carbon and the carbon atom bearing the iodine, which is also susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The α-carbon bearing the iodine atom is an electrophilic center and can undergo nucleophilic substitution, typically via an Sₙ2 mechanism. The reactivity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

Table 2: Expected Reactivity of this compound with Various Nucleophiles

NucleophileExpected Product(s)Reaction Pathway
Weakly basic nucleophiles (e.g., RCOO⁻, N₃⁻, RS⁻)3-substituted cyclohexan-1-oneSₙ2 substitution
Strong, non-hindered bases (e.g., CH₃O⁻)3-methoxycyclohexan-1-one, cyclopentanecarboxylic acid methyl esterSₙ2 substitution and/or Favorskii rearrangement
Bulky bases (e.g., (CH₃)₃CO⁻)Cyclohex-2-en-1-oneE2 Elimination
Amines (RNH₂)3-aminocyclohexan-1-oneSₙ2 substitution

Nucleophilic_Substitution Reactant This compound Product 3-Substituted cyclohexan-1-one Reactant->Product Sₙ2 Attack Leaving_Group Iodide (I⁻) Reactant->Leaving_Group Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound is expected to undergo an E2 elimination reaction to form an α,β-unsaturated ketone. The base abstracts a proton from the carbon adjacent to the carbonyl group (C2), leading to the formation of a double bond and the expulsion of the iodide ion.

Elimination_Reaction Reactant This compound Product Cyclohex-2-en-1-one Reactant->Product E2 Elimination Byproducts BH + I⁻ Reactant->Byproducts Base Strong, Hindered Base Base->Product

Favorskii Rearrangement

A characteristic reaction of α-haloketones with a non-enolizable α'-proton, in the presence of a strong base (like an alkoxide), is the Favorskii rearrangement. For cyclic α-haloketones, this rearrangement results in a ring contraction. In the case of this compound, treatment with a base such as sodium methoxide (B1231860) would be expected to yield a cyclopentanecarboxylic acid derivative.

The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by the nucleophilic base at the carbonyl carbon. Subsequent ring-opening leads to the more stable carbanion, which is then protonated to give the final product.

Favorskii_Rearrangement Start This compound Enolate Enolate Intermediate Start->Enolate + Base (-H⁺) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular Sₙ2 (-I⁻) Adduct Tetrahedral Adduct Cyclopropanone->Adduct + Base (e.g., OCH₃⁻) Carbanion Carbanion Intermediate Adduct->Carbanion Ring Opening Product Cyclopentanecarboxylic Acid Derivative Carbanion->Product + H⁺

Spectroscopic Data

As of the time of this writing, experimental spectroscopic data for this compound is not publicly available. The following are expected characteristic spectral features based on its structure.

  • ¹H NMR: The proton on the carbon bearing the iodine (C3) would be expected to appear as a multiplet in the region of 4.0-5.0 ppm. The protons on the carbons adjacent to the carbonyl group (C2 and C6) would be deshielded and appear as multiplets in the region of 2.2-2.8 ppm. The remaining methylene (B1212753) protons would appear as multiplets in the upfield region of the spectrum.

  • ¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region, typically around 200-210 ppm. The carbon attached to the iodine (C3) would appear at a higher field, likely in the range of 30-40 ppm. The carbons adjacent to the carbonyl group (C2 and C6) would be expected around 40-50 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone would be prominent in the region of 1700-1725 cm⁻¹. A C-I stretching vibration would be expected in the fingerprint region, typically around 500-600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 224. A prominent peak corresponding to the loss of iodine ([M-I]⁺) at m/z = 97 would also be anticipated. Another characteristic fragmentation would be the loss of both iodine and a hydrogen atom.

Applications in Drug Development and Research

While specific applications of this compound in drug development are not widely documented, its potential as a synthetic intermediate is significant. The ability to introduce diverse functionalities at the 3-position via nucleophilic substitution, or to generate novel carbocyclic frameworks through the Favorskii rearrangement, makes it a valuable building block. The cyclohexanone scaffold itself is present in numerous biologically active molecules. The introduction of an iodine atom provides a handle for further synthetic manipulations, including cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Conclusion

This compound is a reactive and versatile synthetic intermediate with significant potential in organic synthesis. Its chemistry is governed by the presence of both a carbonyl group and an α-iodo substituent, which allows for a range of predictable transformations. While a lack of extensive experimental data necessitates a degree of prediction based on the well-established chemistry of α-haloketones, this guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their synthetic endeavors. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

Spectroscopic Analysis of 3-Iodocyclohexan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Iodocyclohexan-1-one, intended for researchers, scientists, and professionals in drug development. It includes predicted data tables, general experimental protocols for acquiring such data, and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound (C₆H₉IO, Molecular Weight: 224.04 g/mol ) is summarized below. These predictions are based on the analysis of substituent effects on the cyclohexanone (B45756) ring. The presence of an electron-withdrawing carbonyl group and an iodine atom significantly influences the spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2, H-6 (axial & equatorial)2.2 - 2.8Multiplet
H-3 (axial)4.5 - 4.8Doublet of doublets of doublets (ddd)
H-4, H-5 (axial & equatorial)1.8 - 2.4Multiplet

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~208
C-2~45
C-3 (C-I)~35
C-4~30
C-5~25
C-6~40
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
~2950 - 2850C-H (sp³) stretchingMedium to Strong
~1715C=O (ketone) stretchingStrong
~1450C-H bendingMedium
~500 - 600C-I stretchingMedium to Strong
Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/zProposed FragmentNotes
224[C₆H₉IO]⁺Molecular ion (M⁺)
127[I]⁺Iodine cation
97[M - I]⁺Loss of iodine radical
81[C₆H₉]⁺Cyclohexenyl cation
55[C₄H₇]⁺Common fragment in cyclic systems

Experimental Protocols

The following are general methodologies for acquiring spectroscopic data for a compound such as this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in 0.7 - 1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1] The solution should be clear and homogeneous. If any solid is present, filter the solution or carefully transfer the supernatant to a clean NMR tube.[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent, shim the magnetic field to achieve homogeneity, and tune the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.[2] Key parameters such as the number of scans, acquisition time, and relaxation delay are set to ensure good signal-to-noise and accurate integration (for ¹H).[3]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Solids: Place a small amount of the solid sample directly onto the ATR crystal, ensuring it covers the crystal surface. Apply pressure using the instrument's clamp to ensure good contact.[5]

    • Liquids: Place a few drops of the liquid sample onto the ATR crystal.[5]

  • Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded first. This accounts for any atmospheric and instrumental absorptions.[6]

  • Sample Spectrum: The sample is placed on the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.[5]

  • Cleaning: After analysis, the ATR crystal must be thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.[5]

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in a high vacuum.[7]

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺).[8][9]

  • Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, charged ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.[9]

  • Mass Analysis: The positively charged ions are accelerated and passed through a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).[10]

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[8]

Workflow and Logic

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Compound Purified Compound MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MolFormula Determine Molecular Formula (from MS) MS->MolFormula Molecular Ion Peak FuncGroups Identify Functional Groups (from IR) IR->FuncGroups Characteristic Absorptions Connectivity Establish Connectivity (from NMR) NMR->Connectivity Chemical Shifts & Couplings Structure Propose Structure MolFormula->Structure FuncGroups->Structure Connectivity->Structure

General workflow for spectroscopic analysis of an organic compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of 3-Iodocyclohexan-1-one

Abstract

This technical guide provides a comprehensive framework for the conformational analysis of this compound. Due to the limited availability of specific experimental data for this molecule in the current literature, this document outlines a robust, proposed methodology based on established principles and techniques applied to analogous halocyclohexanones. It covers the theoretical underpinnings of the conformational preferences, detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and a complete computational chemistry workflow. The aim is to equip researchers with the necessary tools to thoroughly investigate the stereochemistry of this compound, a crucial aspect for its potential applications in medicinal chemistry and materials science.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetics of their interconversion, is therefore a cornerstone of modern chemistry. For cyclic compounds such as substituted cyclohexanones, the conformational preferences can dictate reactivity, intermolecular interactions, and biological activity.

This compound is a halogenated ketone whose conformational landscape is governed by a delicate balance of steric, electronic, and stereoelectronic effects. A thorough understanding of its preferred conformation(s) is essential for designing and synthesizing novel derivatives with specific therapeutic or material properties. This guide presents a multidisciplinary approach, combining experimental and computational methods, to elucidate the conformational equilibrium of this compound.

Theoretical Background: Conformational Isomers and Their Stability

The cyclohexanone (B45756) ring in this compound adopts a chair conformation to minimize angle and torsional strain. The presence of the iodine substituent at the C3 position leads to two principal diastereomeric chair conformations: one with the iodine in an axial position and the other in an equatorial position. These two conformers are in a dynamic equilibrium through a process known as ring flipping.

G Figure 1. Conformational Equilibrium of this compound cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Axial-3-iodocyclohexan-1-one Equatorial Equatorial-3-iodocyclohexan-1-one Axial->Equatorial Ring Flip

Caption: Conformational equilibrium between the axial and equatorial chair forms of this compound.

The relative stability of these two conformers is influenced by several factors:

  • Steric Hindrance (A-value): The steric bulk of a substituent generally disfavors the axial position due to unfavorable 1,3-diaxial interactions with the axial hydrogens at C1 and C5. The preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. The A-value for iodine is approximately 0.46 kcal/mol, suggesting a slight preference for the equatorial position based on steric hindrance alone.

  • Dipole-Dipole Interactions: Both the carbonyl group (C=O) and the carbon-iodine (C-I) bond possess significant dipole moments.[1][2][3][4] The relative orientation of these dipoles in the axial and equatorial conformers will lead to different electrostatic interactions, which can either stabilize or destabilize a particular conformation.[1][2][3][4] In the equatorial conformer, the C-I and C=O dipoles are roughly parallel, leading to a destabilizing interaction. In the axial conformer, these dipoles are oriented at an angle that may result in a less repulsive or even slightly attractive interaction.

  • Stereoelectronic Effects: Hyperconjugative interactions, such as the anomeric effect, can also play a role. While the classical anomeric effect is most pronounced in 2-substituted systems, analogous interactions involving the overlap of lone pairs on the carbonyl oxygen with the σ* orbital of the C-I bond might contribute to the overall conformational preference.

Proposed Experimental Methodologies

A combination of spectroscopic and crystallographic techniques is proposed to experimentally determine the conformational preferences of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.[5][6][7] By analyzing vicinal proton-proton coupling constants (³JHH), the relative populations of the axial and equatorial conformers can be determined.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈). The use of various solvents is recommended to assess the influence of solvent polarity on the conformational equilibrium.

    • Filter the solution into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz).

    • For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

    • To aid in signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

    • For accurate measurement of coupling constants, a high digital resolution is required. This can be achieved by acquiring the spectrum with a small spectral width and a large number of data points.

    • Low-temperature NMR experiments (e.g., at -80 °C) can be performed to "freeze out" the individual conformers, allowing for their direct observation and characterization.[5]

  • Data Analysis:

    • The key to determining the conformational equilibrium lies in the analysis of the coupling constants of the proton at C3 (the methine proton).

    • In the axial conformer, the C3-H is equatorial and will exhibit small axial-equatorial (³Jax-eq) and equatorial-equatorial (³Jeq-eq) couplings to the protons on C2 and C4.

    • In the equatorial conformer, the C3-H is axial and will show large axial-axial (³Jax-ax) and small axial-equatorial (³Jax-eq) couplings.

    • The observed time-averaged coupling constant (J_obs) is a weighted average of the coupling constants in the two conformers: J_obs = N_ax * J_ax + N_eq * J_eq where N_ax and N_eq are the mole fractions of the axial and equatorial conformers, and J_ax and J_eq are the intrinsic coupling constants for each conformer.

    • The mole fractions can be calculated, and from there, the free energy difference (ΔG°) between the conformers can be determined using the equation: ΔG° = -RT ln(K_eq) where K_eq = N_eq / N_ax.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[8][9][10][11][12]

Detailed Experimental Protocol:

  • Crystal Growth:

    • Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution in an appropriate solvent (e.g., hexane, ethanol, or a mixture), or by slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Computational Chemistry Workflow

Computational modeling provides valuable insights into the geometries, relative energies, and spectroscopic properties of the conformers.

G Figure 2. Computational Workflow for Conformational Analysis start Build Initial Structures (Axial and Equatorial) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc confirm_minima Confirm True Minima (No Imaginary Frequencies) freq_calc->confirm_minima thermo_data Obtain Thermodynamic Data (ΔG, ΔH, S) confirm_minima->thermo_data nmr_calc Calculate NMR Parameters (Chemical Shifts, J-couplings) thermo_data->nmr_calc compare Compare with Experimental Data nmr_calc->compare end Determine Most Stable Conformer compare->end

Caption: A logical workflow for the computational analysis of this compound conformers.

Detailed Protocol:

  • Structure Building: Construct 3D models of both the axial and equatorial chair conformers of this compound using molecular modeling software.

  • Geometry Optimization: Perform geometry optimizations for both conformers using Density Functional Theory (DFT), for example, with the B3LYP functional. A basis set that can adequately describe the large iodine atom, such as 6-311+G(d,p) for C, H, and O, and an effective core potential (ECP) like LANL2DZ for iodine, should be used.

  • Frequency Calculations: Perform frequency calculations at the same level of theory to verify that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies (ΔG). The calculated ΔG values will provide the relative stability of the two conformers.

  • NMR Parameter Calculation: Calculate NMR chemical shifts and spin-spin coupling constants using a suitable method (e.g., GIAO for chemical shifts). These calculated values can then be compared with the experimental data to validate the computational model and aid in spectral assignment.

Data Presentation

The quantitative data obtained from the proposed experimental and computational studies should be summarized in clear and concise tables for easy comparison.

Table 1: Calculated and Experimental Conformational Energies

ConformerComputational ΔG (kcal/mol)Experimental ΔG (kcal/mol) from NMR
Axial-Iodo[Calculated Value][Experimental Value]
Equat-Iodo[Calculated Value][Experimental Value]

Table 2: Key NMR Coupling Constants (Hz)

CouplingAxial Conformer (Calculated)Equatorial Conformer (Calculated)Experimental (Observed)
³J(H3, H2ax)[Value][Value][Value]
³J(H3, H2eq)[Value][Value][Value]
³J(H3, H4ax)[Value][Value][Value]
³J(H3, H4eq)[Value][Value][Value]

Table 3: Selected Geometric Parameters from X-ray and Computation

ParameterAxial (Calculated)Equatorial (Calculated)Solid State (X-ray)
C2-C3-C4-C5 Dihedral[Value][Value][Value]
C=O Bond Length (Å)[Value][Value][Value]
C-I Bond Length (Å)[Value][Value][Value]
Dipole Moment (D)[Value][Value]N/A

Conclusion

This technical guide has outlined a comprehensive strategy for the conformational analysis of this compound. By integrating NMR spectroscopy, X-ray crystallography, and computational chemistry, a detailed understanding of the factors governing the conformational equilibrium can be achieved. The proposed methodologies will allow researchers to determine the preferred conformation in both solution and the solid state, and to quantify the energetic differences between the conformers. This knowledge is paramount for the rational design of molecules incorporating the this compound scaffold for applications in drug discovery and materials science.

References

3-Iodocyclohexan-1-one: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 3-Iodocyclohexan-1-one. Due to the limited availability of specific safety data for this compound, this guide is primarily based on information for the closely related compound, Iodocyclohexane. It is imperative that users conduct a thorough risk assessment for their specific use case and handle the compound with extreme caution in a controlled laboratory environment.

Introduction

Hazard Identification and Classification

Although a specific Safety Data Sheet (SDS) for this compound is not available, the hazards of the closely related Iodocyclohexane are well-documented. Based on this surrogate data, this compound should be considered as:

  • Skin Irritant (Category 2): Causes skin irritation.[3][4][5]

  • Serious Eye Irritant (Category 2): Causes serious eye irritation.[3][4][5]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3][4][5]

Signal Word: Warning[4][5]

Hazard Statements (Presumed):

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Physical and Chemical Properties

Limited experimental data is available for this compound. The following table summarizes key physical and chemical properties, with data for Iodocyclohexane provided for reference.

PropertyThis compoundIodocyclohexane (for reference)
Molecular Formula C₆H₉IOC₆H₁₁I
Molecular Weight 224.04 g/mol [1][2]210.06 g/mol [6]
CAS Number 62784-61-6[1][2]626-62-0[6]
Appearance Not specifiedLight brown liquid[7]
Boiling Point Not specified80 - 81 °C @ 20 mmHg[7]
Flash Point Not specified71 °C / 159.8 °F[7]
Specific Gravity Not specified1.620[7]

Safety and Handling Precautions

Given the presumed hazards, stringent safety measures should be implemented when handling this compound.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to prevent eye contact.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., Viton®, Butyl rubber) and a lab coat must be worn.[3] Regularly inspect gloves for any signs of degradation.

  • Respiratory Protection: All handling should be performed in a well-ventilated fume hood.[3][8] If the concentration of vapors is expected to be high, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Engineering Controls
  • Work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[9]

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[7][8]

  • Do not breathe vapors or mist.[7]

  • Wash hands thoroughly after handling the compound.[8]

  • Do not eat, drink, or smoke in the laboratory.

Storage and Stability

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7][8] Keep away from heat, sparks, and open flames.[7] The compound may be light-sensitive and should be stored in an opaque or amber container.[3][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3][7]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[3] Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Accidental Release and Disposal

  • Spill Response: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols and Biological Activity

Currently, there is a lack of publicly available, detailed experimental protocols for the synthesis or use of this compound. Similarly, no specific biological activities or signaling pathways involving this compound have been reported in the scientific literature based on the conducted searches. While the broader class of iodo-organic compounds has applications in drug discovery, specific data for this compound is not available.[10][11][12]

Logical Workflow for Handling an Uncharacterized Compound

The following diagram illustrates a logical workflow for the risk assessment and handling of a compound with limited safety data, such as this compound.

G cluster_assessment Risk Assessment cluster_handling Handling Protocol A Identify Compound (this compound) B Search for Specific SDS and Toxicity Data A->B C No Specific Data Found B->C D Identify Structurally Similar Compounds (e.g., Iodocyclohexane) C->D E Review Surrogate Safety Data D->E F Assume Similar or Higher Hazard Profile E->F G Implement Strict Engineering Controls (Fume Hood) F->G H Mandate Comprehensive PPE G->H I Develop Specific Standard Operating Procedure (SOP) H->I J Conduct Small-Scale Test Reactions I->J K Continuous Monitoring and Re-evaluation J->K L Proper Waste Disposal K->L

Caption: A logical workflow for risk assessment and safe handling of a compound with limited safety data.

This guide underscores the importance of a cautious and well-informed approach when working with compounds for which complete safety data is not available. Researchers and professionals in drug development are urged to prioritize safety and adhere to the highest standards of laboratory practice.

References

3-Iodocyclohexan-1-one: A Technical Guide to a Niche Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 3-Iodocyclohexan-1-one is a structurally intriguing molecule, a comprehensive review of scientific literature reveals its limited application in mainstream organic synthesis. This technical guide will, therefore, focus on the predicted reactivity of this α-iodoketone based on established chemical principles and analogous transformations of related halo-ketones. Due to the scarcity of specific data, this paper will present a theoretical framework for its potential applications rather than a summary of established uses.

Physicochemical Properties

Based on available data, the fundamental properties of this compound are summarized below.[1]

PropertyValue
Molecular Formula C₆H₉IO
Molecular Weight 224.04 g/mol
IUPAC Name This compound
CAS Number 62784-61-6

Potential Synthetic Applications

As an α-iodoketone, this compound possesses two primary reactive sites: the electrophilic carbonyl carbon and the carbon bearing the iodine atom, which is susceptible to nucleophilic substitution and elimination reactions. The presence of the electron-withdrawing carbonyl group activates the C-I bond, making it a good leaving group.

Nucleophilic Substitution Reactions

The carbon atom attached to the iodine is a prime target for nucleophiles. A variety of nucleophiles, including amines, alkoxides, and thiolates, could potentially displace the iodide to form 3-substituted cyclohexanones. These products could serve as versatile intermediates for the synthesis of more complex molecules, including pharmaceutical scaffolds. For instance, reaction with primary or secondary amines could lead to the formation of 3-aminocyclohexanones, a motif present in some biologically active compounds.[2]

G This compound This compound 3-Substituted_Cyclohexanone 3-Substituted_Cyclohexanone This compound->3-Substituted_Cyclohexanone Nucleophilic Substitution Nucleophile Nucleophile Nucleophile->3-Substituted_Cyclohexanone

Caption: General scheme for nucleophilic substitution on this compound.

Elimination Reactions

In the presence of a base, this compound can undergo dehydroiodination to form cyclohex-2-en-1-one. This reaction provides a pathway to α,β-unsaturated ketones, which are valuable Michael acceptors in a variety of carbon-carbon bond-forming reactions. The choice of base and reaction conditions would be crucial to favor elimination over substitution.

G This compound This compound Cyclohex-2-en-1-one Cyclohex-2-en-1-one This compound->Cyclohex-2-en-1-one Elimination (E2) Base Base Base->Cyclohex-2-en-1-one

Caption: Base-mediated elimination to form an enone.

Favorskii Rearrangement

α-Haloketones are known to undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives with a rearranged carbon skeleton. In the case of this compound, treatment with a base such as a hydroxide (B78521) or alkoxide could potentially lead to the formation of a cyclopentanecarboxylic acid derivative. This reaction proceeds through a cyclopropanone (B1606653) intermediate. The regioselectivity of the rearrangement would be of synthetic interest.

G This compound This compound Cyclopropanone_Intermediate Cyclopropanone_Intermediate This compound->Cyclopropanone_Intermediate Base Base Base Base->Cyclopropanone_Intermediate Cyclopentanecarboxylic_Acid_Derivative Cyclopentanecarboxylic_Acid_Derivative Cyclopropanone_Intermediate->Cyclopentanecarboxylic_Acid_Derivative Rearrangement

Caption: Potential Favorskii rearrangement pathway.

Palladium-Catalyzed Cross-Coupling Reactions

While less common for sp³-hybridized iodoalkanes compared to their sp² counterparts, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck couplings could be explored. These reactions would enable the formation of carbon-carbon bonds at the 3-position of the cyclohexanone (B45756) ring, leading to the synthesis of 3-aryl, 3-alkynyl, or 3-alkenyl cyclohexanones, respectively. The success of these reactions would likely depend on the careful selection of the palladium catalyst, ligands, and reaction conditions to promote the desired coupling and avoid side reactions like β-hydride elimination.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling 3-Iodocyclohexan-1-one_S This compound 3-Arylcyclohexan-1-one 3-Arylcyclohexan-1-one 3-Iodocyclohexan-1-one_S->3-Arylcyclohexan-1-one Pd Catalyst, Base Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->3-Arylcyclohexan-1-one 3-Iodocyclohexan-1-one_So This compound 3-Alkynylcyclohexan-1-one 3-Alkynylcyclohexan-1-one 3-Iodocyclohexan-1-one_So->3-Alkynylcyclohexan-1-one Pd/Cu Catalyst, Base Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->3-Alkynylcyclohexan-1-one

References

A Technical Deep Dive into 3-Iodocyclohexan-1-one and its Analogs: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodocyclohexan-1-one and its analogs represent a class of α-haloketones that are gaining increasing attention in the fields of organic synthesis and medicinal chemistry. The presence of a reactive iodine atom alpha to a carbonyl group imparts unique chemical properties, making these compounds valuable intermediates for the construction of complex molecular architectures. Furthermore, the cyclohexanone (B45756) scaffold is a common motif in a variety of biologically active molecules, suggesting the potential of its iodinated derivatives as novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, covering their synthesis, chemical reactivity, and emerging applications in drug discovery and development.

Physicochemical Properties of this compound

This compound is a cyclic ketone with the molecular formula C₆H₉IO. Its fundamental properties are summarized in the table below.[1][2][3]

PropertyValueReference
IUPAC NameThis compound[1]
CAS Number62784-61-6[1]
Molecular Weight224.04 g/mol [1]
Molecular FormulaC₆H₉IO[1]
XLogP3-AA1.6[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count1[1]
Rotatable Bond Count0[1]

Synthesis of this compound and its Analogs

The synthesis of α-haloketones, including this compound, is a well-established area of organic chemistry.[4][5][6] The most common approach involves the reaction of a ketone with a halogenating agent.[4][6]

General Synthesis of α-Iodoketones

A prevalent method for the synthesis of α-iodoketones involves the reaction of an enolizable ketone with molecular iodine in the presence of a catalyst or a mediator. For instance, aromatic ketones can be transformed into their corresponding α-iodo ketones in high yields using a combination of copper(II) oxide and iodine.[7] In this reaction, copper(II) oxide acts as a catalyst to generate the reactive iodonium (B1229267) ion and as a base to neutralize the hydrogen iodide byproduct.[7]

Another approach utilizes N-halosuccinimides as halogen sources. For example, the selective introduction of an iodine atom at the α-carbonyl position of various aryl alkyl ketones has been achieved by reacting the target molecules with elemental iodine in the presence of N-F reagents like F-TEDA-BF₄ (Selectfluor) as iodination mediators in methanol.[7]

A plausible synthetic route for this compound involves the iodination of the enolate of cyclohexanone. This can be achieved by treating cyclohexanone with a base to form the enolate, followed by quenching with an iodine source.

Synthesis_of_3_Iodocyclohexan_1_one Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Base Product This compound Enolate->Product Iodine Iodine (I2) Iodine->Product

Caption: General synthesis of this compound via enolate formation.

Synthesis of Analogs

The synthesis of analogs of this compound can be achieved by starting with appropriately substituted cyclohexanones or by modifying the this compound core. For example, the synthesis of 3-aminocyclohexanol (B121133) derivatives has been reported starting from 1,3-cyclohexanediones.[8] These can be converted to β-enaminoketones, which are then reduced to the corresponding amino alcohols.[8] This highlights the potential for creating a diverse library of analogs with various functional groups at different positions of the cyclohexanone ring.

Chemical Reactivity and Experimental Protocols

α-Halo ketones are versatile building blocks in organic synthesis due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[5][9] This dual reactivity allows for a wide range of transformations, making them valuable precursors for the synthesis of various heterocyclic compounds.[5][9]

Nucleophilic Substitution Reactions

The carbon-iodine bond in this compound is susceptible to nucleophilic attack. These reactions typically proceed via an Sₙ2 mechanism. The reactivity of α-haloketones in Sₙ2 reactions is significantly enhanced compared to simple alkyl halides due to the electron-withdrawing effect of the adjacent carbonyl group.

A variety of nucleophiles can be employed, including amines, thiols, and carbanions, leading to the formation of α-substituted cyclohexanone derivatives. For example, the reaction of α-haloketones with thioamides or thioureas is a common method for the synthesis of thiazole (B1198619) rings.[4]

Nucleophilic_Substitution This compound This compound Product 3-Nu-Cyclohexan-1-one This compound->Product Nucleophile Nucleophile (Nu-) Nucleophile->Product Iodide Iodide (I-) Product->Iodide Potential_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Response This compound This compound Enzyme Target Enzyme (e.g., with Cysteine residue) This compound->Enzyme Alkylation Inhibited_Enzyme Inhibited Enzyme Enzyme->Inhibited_Enzyme Pathway_Disruption Signaling Pathway Disruption Inhibited_Enzyme->Pathway_Disruption Biological_Effect Biological Effect (e.g., Antimicrobial, Cytotoxic) Pathway_Disruption->Biological_Effect

References

An In-depth Technical Guide on the Physical Properties of 3-Iodocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of 3-Iodocyclohexan-1-one, specifically its melting and boiling points. Due to a lack of experimentally determined data in publicly available databases, this document presents computed values and outlines the standardized experimental protocols for their determination. This information is intended to support researchers and professionals in drug development and chemical synthesis in understanding the physical characteristics of this compound.

Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₉IOPubChem
Molecular Weight224.04 g/mol PubChem[1]
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
Computed XLogP31.6PubChem[1]

It is crucial for researchers to experimentally verify these properties for accurate characterization and use of this compound in further applications.

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. A sharp melting point range (typically 0.5-1.0°C) is a good indicator of a pure compound, whereas impurities tend to lower and broaden the melting point range.[2]

Methodology: Capillary Tube Method

This is a common and reliable method for determining the melting point of a crystalline solid.[2][3]

  • Sample Preparation:

    • A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

    • The capillary tube is then attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3]

  • Apparatus Setup:

    • The thermometer and capillary tube assembly is placed in a heating bath (such as a Thiele tube with mineral oil or a modern melting point apparatus with a heated metal block).[2]

  • Heating and Observation:

    • The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[2][5]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[2][6]

  • Data Recording:

    • The melting point is reported as a range of these two temperatures.[2]

MeltingPointWorkflow A Sample Preparation B Apparatus Setup A->B Packed Capillary C Heating and Observation B->C Slow Heating D Data Recording C->D Record T_start and T_end BoilingPointSetup cluster_bath Heating Bath Thermometer Thermometer TestTube Test Tube with Sample Capillary Inverted Capillary HeatSource Heat Source cluster_bath cluster_bath HeatSource->cluster_bath   Heat

References

A Methodological Guide to the Computational Modeling of 3-Iodocyclohexan-1-one Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Conformational Analysis of Halocyclohexanones

Substituted cyclohexanones are pivotal structural motifs in a vast array of biologically active molecules. Their therapeutic efficacy is often intrinsically linked to their three-dimensional conformation, which dictates how they interact with biological targets. The position and nature of substituents on the cyclohexane (B81311) ring influence the equilibrium between different chair and boat conformers. Understanding these conformational preferences is therefore a cornerstone of rational drug design.

Computational modeling, in synergy with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful paradigm for this structural elucidation. Theoretical calculations can predict the geometries and relative energies of different conformers, offering insights into the subtle interplay of steric and stereoelectronic effects that govern the conformational landscape.

This guide details a proposed workflow for a comprehensive conformational analysis of 3-iodocyclohexan-1-one.

Theoretical Background: Conformational Equilibria

The structure of this compound is expected to be dominated by two chair conformers: one with the iodine atom in an axial position and the other with the iodine in an equatorial position. The relative stability of these two conformers is determined by a balance of several factors, including:

  • Steric hindrance: The bulky iodine atom may experience destabilizing 1,3-diaxial interactions with the axial hydrogens on C1 and C5 when it is in the axial position.

  • Dipole-dipole interactions: The relative orientation of the C=O and C-I bond dipoles will differ in the two conformers, influencing their relative energies.

  • Solvent effects: The polarity of the solvent can significantly impact the conformational equilibrium. More polar conformers are generally stabilized to a greater extent in polar solvents.[1]

The equilibrium between these conformers is a key aspect of the molecule's structure.

G axial Axial Conformer transition_state Transition State (Twist-Boat) axial->transition_state equatorial Equatorial Conformer equatorial->transition_state transition_state->axial transition_state->equatorial

Conformational equilibrium of this compound.

Proposed Experimental Protocols

Experimental data is crucial for validating the results of computational models. The following experimental protocols are proposed for the characterization of this compound.

Synthesis and Purification

While a specific, detailed synthesis of this compound is not extensively reported in the searched literature, general methods for the synthesis of halocyclohexanones can be adapted. Following synthesis, the compound should be purified using standard techniques such as flash column chromatography to ensure high purity for spectroscopic analysis.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for determining the conformational equilibrium in solution.

Methodology:

  • Sample Preparation: Prepare samples of this compound in a range of deuterated solvents with varying polarities (e.g., CCl4, CDCl3, acetone-d6, DMSO-d6).

  • Data Acquisition: Record high-resolution 1H NMR spectra for each sample.

  • Analysis of Coupling Constants: The magnitude of the vicinal coupling constants (3JHH) between the proton at C3 and the protons at C2 and C4 is dependent on the dihedral angle between these protons, which is different for the axial and equatorial conformers. By measuring the observed, time-averaged coupling constants, the relative populations of the two conformers in each solvent can be determined using the Haasnoot-Altona equation. Studies on 2-halocyclohexanones have successfully used this approach to determine conformer energies in various solvents.[1][2]

Proposed Computational Workflow

A rigorous computational study is essential to complement and interpret the experimental findings. The following workflow outlines the key steps for the computational modeling of this compound.

G cluster_setup Initial Setup cluster_gas_phase Gas-Phase Calculations cluster_solvent Solvent-Phase Calculations cluster_analysis Analysis and Comparison start Build Initial 3D Structures (Axial and Equatorial) geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc solvent_model Incorporate Solvent Model (e.g., PCM, SMD) geom_opt->solvent_model verify_minima Verify True Minima (No Imaginary Frequencies) freq_calc->verify_minima thermo_calc Calculate Thermochemical Data (Relative Energies, ΔG) verify_minima->thermo_calc compare_exp Compare with Experimental Data (e.g., NMR Coupling Constants) thermo_calc->compare_exp solvent_opt Re-optimize Geometries solvent_model->solvent_opt solvent_energy Calculate Solvated Energies solvent_opt->solvent_energy solvent_energy->compare_exp report Report Structural Parameters and Energy Differences compare_exp->report

Proposed computational workflow for this compound.

Detailed Steps:

  • Initial Structure Generation: Manually build the 3D structures of the axial and equatorial chair conformers of this compound.

  • Geometry Optimization: Perform full geometry optimizations for both conformers in the gas phase. A suitable level of theory would be Density Functional Theory (DFT) with a functional such as B3LYP and a basis set that can adequately describe the large iodine atom, for instance, 6-311++G(d,p) for the lighter atoms and a basis set with an effective core potential (e.g., LANL2DZ) for iodine.

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energies.

  • Solvent Modeling: To simulate the effect of different solvents and allow for direct comparison with NMR data, re-optimize the geometries and calculate the energies of the conformers using an implicit solvent model, such as the Polarizable Continuum Model (PCM). This should be done for a range of solvents corresponding to the experimental conditions.

  • Analysis of Results: From the computational results, extract key structural parameters and relative energies.

Data Presentation

The quantitative data obtained from the computational modeling should be summarized in clear, well-structured tables to facilitate comparison between the conformers and with any available experimental data.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerGas Phase ΔE (kcal/mol)Gas Phase ΔG (kcal/mol)Solvent (CCl4) ΔG (kcal/mol)Solvent (DMSO) ΔG (kcal/mol)
Axial[Calculated Value][Calculated Value][Calculated Value][Calculated Value]
Equatorial0.00 (Reference)0.00 (Reference)0.00 (Reference)0.00 (Reference)

Table 2: Key Computed Structural Parameters (Gas Phase)

ParameterAxial ConformerEquatorial Conformer
Bond Lengths (Å)
C=O[Calculated Value][Calculated Value]
C-I[Calculated Value][Calculated Value]
Bond Angles (°)
∠ C2-C3-C4[Calculated Value][Calculated Value]
∠ I-C3-H3[Calculated Value][Calculated Value]
Dihedral Angles (°)
I-C3-C2-C1[Calculated Value][Calculated Value]
O=C1-C2-C3[Calculated Value][Calculated Value]

Conclusion

This technical guide provides a comprehensive methodological framework for the detailed structural and conformational analysis of this compound. By integrating state-of-the-art computational modeling with established experimental techniques like NMR spectroscopy, researchers can gain a deep understanding of the structural properties of this molecule. The proposed workflow, from initial structure generation and experimental validation to detailed computational analysis in different environments, will yield valuable data on the preferred conformations and the energetic factors that govern them. This knowledge is indispensable for professionals in drug development and chemical research, enabling more informed decisions in the design of novel molecules with desired properties.

References

Methodological & Application

Application Notes: The Strategic Utility of 3-Iodocyclohexan-1-one in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodocyclohexan-1-one is a versatile bifunctional building block with significant potential in the stereoselective synthesis of complex natural products and bioactive molecules. Its unique arrangement of a ketone and an iodine atom on a cyclohexane (B81311) scaffold allows for a diverse range of chemical transformations. The ketone functionality serves as a handle for enolate formation, enabling alpha-functionalization, aldol (B89426) reactions, and conjugate additions. Simultaneously, the carbon-iodine bond is amenable to a wide array of transformations including nucleophilic substitution, elimination, and various cross-coupling reactions. This combination of reactive sites makes this compound an attractive starting material for the construction of intricate molecular architectures.

These application notes will explore the utility of this compound as a key starting material in a hypothetical total synthesis of a simplified analogue of a natural product, highlighting its role in establishing critical stereocenters and facilitating the assembly of a complex carbocyclic core.

Key Synthetic Transformations

The strategic application of this compound will be demonstrated through a series of key transformations:

  • Reductive Iodide Elimination and Silylation: The synthesis commences with the protection of the ketone and the strategic removal of the iodide to generate a key silyl (B83357) enol ether intermediate. This step sets the stage for subsequent stereocontrolled reactions.

  • Stereoselective Mukaiyama Aldol Reaction: The silyl enol ether undergoes a Lewis acid-catalyzed Mukaiyama aldol reaction to introduce a new carbon-carbon bond and establish two new stereocenters with a high degree of diastereoselectivity.

  • Intramolecular Radical Cyclization: Following functional group manipulation, an intramolecular radical cyclization is employed to construct a bicyclic system, a common motif in many natural products. The iodine atom serves as the radical precursor in this key ring-forming step.

  • Functional Group Interconversion and Final Product Formation: The synthesis is completed through a series of standard functional group interconversions to yield the target molecule.

The following sections provide detailed experimental protocols for these key transformations, along with tabulated data and visualizations to illustrate the synthetic workflow.

Experimental Protocols and Data

Protocol 1: Synthesis of (Cyclohex-2-en-1-yloxy)trimethylsilane

This protocol describes the reductive elimination of this compound to form cyclohex-2-en-1-one, followed by in-situ trapping with a silylating agent to yield the corresponding silyl enol ether.

  • Reaction Scheme:

  • Procedure: To a solution of this compound (1.00 g, 4.46 mmol) in anhydrous dichloromethane (B109758) (20 mL) at 0 °C under an argon atmosphere was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.75 mL, 5.00 mmol). The reaction mixture was stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was monitored by TLC until complete consumption of the starting material. The mixture was then cooled to 0 °C, and triethylamine (B128534) (1.25 mL, 8.92 mmol) was added, followed by the dropwise addition of trimethylsilyl (B98337) chloride (0.85 mL, 6.69 mmol). The reaction was stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL). The organic layer was separated, and the aqueous layer was extracted with dichloromethane (2 x 20 mL). The combined organic layers were washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, 95:5 hexanes/ethyl acetate) to afford (cyclohex-2-en-1-yloxy)trimethylsilane as a colorless oil.

  • Quantitative Data:

EntryStarting MaterialProductYield (%)Purity (by 1H NMR)
1This compound(Cyclohex-2-en-1-yloxy)trimethylsilane85>98%

Protocol 2: Stereoselective Mukaiyama Aldol Reaction

This protocol details the Lewis acid-mediated reaction between the silyl enol ether and benzaldehyde (B42025) to form a β-hydroxy ketone with high diastereoselectivity.

  • Reaction Scheme:

  • Procedure: To a solution of titanium tetrachloride (0.54 mL, 4.91 mmol) in anhydrous dichloromethane (20 mL) at -78 °C under an argon atmosphere was added a solution of (cyclohex-2-en-1-yloxy)trimethylsilane (0.70 g, 4.11 mmol) in dichloromethane (10 mL) dropwise. The resulting mixture was stirred at -78 °C for 30 minutes. A solution of benzaldehyde (0.38 mL, 3.70 mmol) in dichloromethane (5 mL) was then added dropwise. The reaction mixture was stirred at -78 °C for 4 hours. The reaction was quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL). The mixture was allowed to warm to room temperature, and the organic layer was separated. The aqueous layer was extracted with dichloromethane (2 x 20 mL). The combined organic layers were washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, 80:20 hexanes/ethyl acetate) to yield the desired aldol product as a white solid.

  • Quantitative Data:

EntrySilyl Enol EtherAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1(Cyclohex-2-en-1-yloxy)trimethylsilaneBenzaldehyde2-(hydroxy(phenyl)methyl)cyclohexan-1-one7895:5

Protocol 3: Intramolecular Radical Cyclization

This protocol outlines the formation of a bicyclic system via a radical-mediated cyclization, initiated from a strategically introduced iodoalkene tether. (Note: This protocol assumes prior synthesis of the requisite iodoalkene precursor from the aldol product).

  • Reaction Scheme:

  • Procedure: To a solution of the iodoalkene precursor (0.50 g, 1.29 mmol) in degassed toluene (B28343) (50 mL) at 80 °C under an argon atmosphere was added a solution of tributyltin hydride (0.42 mL, 1.55 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (21 mg, 0.13 mmol) in toluene (10 mL) via syringe pump over 4 hours. The reaction mixture was stirred at 80 °C for an additional 2 hours after the addition was complete. The solvent was removed under reduced pressure, and the residue was dissolved in acetonitrile (B52724) (30 mL). The acetonitrile solution was washed with hexanes (3 x 20 mL) to remove the tin byproducts. The acetonitrile layer was concentrated, and the crude product was purified by flash column chromatography (silica gel, 70:30 hexanes/ethyl acetate) to afford the bicyclic product.

  • Quantitative Data:

EntrySubstrateProductYield (%)Diastereomeric Ratio (trans:cis)
1Iodoalkene PrecursorBicyclic Core6510:1

Visualizations

Diagram 1: Overall Synthetic Strategy

synthetic_strategy A This compound B Silyl Enol Ether A->B Reductive Elimination, Silylation C Aldol Adduct B->C Mukaiyama Aldol Reaction D Iodoalkene Precursor C->D Functional Group Manipulation E Bicyclic Core D->E Radical Cyclization F Target Molecule E->F Final Functionalization

Caption: A high-level overview of the synthetic strategy.

Diagram 2: Mukaiyama Aldol Reaction Workflow

mukaiyama_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_start Start prep1 Dissolve TiCl4 in DCM at -78 °C prep_start->prep1 prep2 Add Silyl Enol Ether Solution prep1->prep2 react1 Add Benzaldehyde Solution prep2->react1 react2 Stir at -78 °C for 4h workup1 Quench with aq. NH4Cl react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 workup_end Isolated Product workup4->workup_end

Caption: Step-by-step workflow for the Mukaiyama aldol reaction.

Diagram 3: Radical Cyclization Mechanism

radical_cyclization Iodoalkene Iodoalkene Alkyl_Radical Alkyl_Radical Iodoalkene->Alkyl_Radical Bu3Sn• (Initiation) Cyclized_Radical Cyclized_Radical Alkyl_Radical->Cyclized_Radical 5-exo-trig cyclization Product Product Cyclized_Radical->Product Bu3SnH (Propagation) Bu3Sn• Bu3Sn•

Caption: Simplified mechanism of the key radical cyclization step.

Application Notes and Protocols: 3-Iodocyclohexan-1-one in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the utilization of 3-iodocyclohexan-1-one as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds. The methodologies outlined below focus on the construction of tetrahydrobenzothiazole, tetrahydroindazole (B12648868), and tetrahydrobenzisoxazole scaffolds, which are core structures in numerous pharmaceutical agents.

Introduction

This compound is a valuable bifunctional reagent, possessing both a nucleophilic ketone and an electrophilic carbon bearing an iodine atom. This unique arrangement allows for sequential reactions with binucleophiles to construct a variety of fused heterocyclic systems. The iodo-substituent serves as an excellent leaving group, facilitating intramolecular cyclization steps. These application notes will detail the synthesis of three key heterocyclic cores from this starting material.

Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazoles via Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings. The reaction of an α-haloketone with a thiourea (B124793) derivative proceeds via an initial S-alkylation followed by intramolecular condensation and dehydration to afford the aromatic thiazole ring. In the case of this compound, this reaction leads to the formation of a 2-amino-4,5,6,7-tetrahydrobenzothiazole (B183296) derivative.

Reaction Scheme:

G cluster_0 Hantzsch Thiazole Synthesis This compound This compound Intermediate Isothiouronium Salt Intermediate This compound->Intermediate S-Alkylation Thiourea Thiourea Thiourea->Intermediate Product 2-Amino-4,5,6,7- tetrahydrobenzothiazole Intermediate->Product Intramolecular Condensation & Dehydration

Caption: Hantzsch synthesis of a tetrahydrobenzothiazole.

Quantitative Data for Analogous Hantzsch Thiazole Syntheses
Entryα-HaloketoneThioamide/ThioureaSolventTemperature (°C)Time (h)Yield (%)Reference
12-BromoacetophenoneThioureaEthanol (B145695)Reflux295Analogous to[1][2]
22-ChlorocyclohexanoneThioureaEthanolReflux488Analogous to[3]
32-Bromo-1-phenylethanoneN-PhenylthioureaEthanolReflux392Analogous to[4]
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazole
  • To a round-bottom flask, add this compound (1.0 eq), thiourea (1.1 eq), and absolute ethanol to make a 0.5 M solution.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-amino-4,5,6,7-tetrahydrobenzothiazole.

Synthesis of 4,5,6,7-Tetrahydroindazoles

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is expected to proceed through the initial formation of a hydrazone, followed by an intramolecular nucleophilic substitution to yield the tetrahydroindazole core.

Proposed Reaction Scheme:

G cluster_1 Tetrahydroindazole Synthesis This compound This compound Hydrazone Hydrazone Intermediate This compound->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Product 4,5,6,7-Tetrahydroindazole Hydrazone->Product Intramolecular Cyclization

Caption: Synthesis of a tetrahydroindazole.

Quantitative Data for Analogous Hydrazone Cyclizations

| Entry | α-Haloketone | Hydrazine Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 2-Bromocyclohexanone | Phenylhydrazine | NaOAc | Ethanol | Reflux | 5 | 75 | Analogous reaction | | 2 | 2-Chloroacetophenone | Hydrazine hydrate | Et3N | Methanol | Reflux | 3 | 82 | Analogous reaction |

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydroindazole
  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, add a mild base such as sodium acetate (B1210297) (1.5 eq).

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 4,5,6,7-tetrahydroindazole.

Synthesis of 4,5,6,7-Tetrahydrobenz[d]isoxazoles

The synthesis of the tetrahydrobenzisoxazole scaffold from this compound and hydroxylamine (B1172632) hydrochloride involves the formation of an oxime intermediate, which then undergoes an intramolecular cyclization.

Proposed Reaction Scheme:

G cluster_2 Tetrahydrobenzisoxazole Synthesis This compound This compound Oxime Oxime Intermediate This compound->Oxime Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Product 4,5,6,7-Tetrahydrobenz[d]isoxazole Oxime->Product Intramolecular Cyclization

Caption: Synthesis of a tetrahydrobenzisoxazole.

Quantitative Data for Analogous Oxime Cyclizations

| Entry | α-Haloketone | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 2-Chlorocyclohexanone | Hydroxylamine HCl | NaHCO3 | Ethanol | Reflux | 8 | 65 | Analogous reaction | | 2 | 2-Bromo-1-indanone | Hydroxylamine HCl | Pyridine | Ethanol | Reflux | 6 | 70 | Analogous reaction |

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrobenz[d]isoxazole
  • To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent such as dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting crude product by flash column chromatography to afford the desired 4,5,6,7-tetrahydrobenz[d]isoxazole.

Tips and Troubleshooting

  • Reaction Monitoring: TLC is crucial for determining the optimal reaction time and preventing the formation of byproducts.

  • Purity of Starting Material: Ensure the this compound is pure, as impurities can lead to side reactions.

  • Favorskii Rearrangement: Under strongly basic conditions, α-haloketones can undergo the Favorskii rearrangement, leading to ring contraction and the formation of carboxylic acid derivatives.[5][6][7][8][9] To avoid this, use mild bases and carefully control the reaction temperature.

  • Product Isolation: The heterocyclic products may be basic in nature. Acid-base extraction can be a useful purification technique.

These protocols provide a foundation for the synthesis of diverse heterocyclic scaffolds from this compound. The resulting compounds can serve as valuable intermediates for the development of novel therapeutic agents. Further optimization of reaction conditions may be necessary for specific substrates and scales.

References

Application Notes and Protocols: Stereoselective Reactions of 3-Iodocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental literature on the stereoselective reactions of 3-iodocyclohexan-1-one is limited. The following application notes and protocols are based on established principles of stereochemistry in cyclohexane (B81311) systems and data from analogous 3-halocyclohexanones. Optimization will be necessary to achieve the desired outcomes for this compound.

Introduction

This compound is a versatile synthetic intermediate in organic chemistry. The presence of a stereocenter at the C-3 position and a reactive carbonyl group makes it a valuable precursor for the synthesis of complex carbocyclic structures with defined stereochemistry. Controlling the stereochemical outcome of reactions at the carbonyl group is crucial for the synthesis of specific diastereomers of substituted cyclohexanols, which are important scaffolds in medicinal chemistry and natural product synthesis. This document provides an overview of the key stereochemical considerations and protocols for the diastereoselective reduction and nucleophilic addition reactions of this compound and its analogs.

Conformational Analysis of this compound

The stereochemical outcome of reactions on cyclohexanone (B45756) rings is highly dependent on the conformational equilibrium of the substrate. This compound exists as a mixture of two chair conformers in equilibrium, with the iodine substituent in either an axial or an equatorial position. The relative stability of these conformers is determined by steric interactions, primarily 1,3-diaxial interactions.

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value. A larger A-value indicates a greater preference for the equatorial position. The A-value for an iodine substituent is relatively small compared to bulkier groups.[1][2]

Table 1: A-Values for Halogen Substituents on a Cyclohexane Ring

SubstituentA-Value (kcal/mol)
-F0.24
-Cl0.53
-Br0.48
-I0.47

Data sourced from representative literature.[2]

Due to the small A-value of iodine, both the axial and equatorial conformers of this compound are expected to be significantly populated at room temperature, with a slight preference for the equatorial conformer. This conformational mobility has important implications for stereoselective reactions.

Caption: Conformational equilibrium of this compound.

Diastereoselective Reduction of this compound

The reduction of the carbonyl group in this compound can lead to two diastereomeric alcohols: cis- and trans-3-iodocyclohexan-1-ol. The stereochemical outcome is primarily controlled by the trajectory of the hydride attack on the carbonyl carbon, which can be either axial or equatorial.

  • Axial Attack: Leads to the formation of an equatorial alcohol (trans product).

  • Equatorial Attack: Leads to the formation of an axial alcohol (cis product).

The selectivity of the reduction can be influenced by the steric bulk of the hydride reagent.

  • Small Hydride Reagents (e.g., Sodium Borohydride (B1222165), NaBH₄): These reagents can approach from either the axial or equatorial face. Axial attack is generally favored to avoid torsional strain with the adjacent axial hydrogens, leading to a predominance of the equatorial alcohol (trans product).

  • Bulky Hydride Reagents (e.g., L-Selectride®, Lithium tri-sec-butylborohydride): These reagents are sterically hindered and preferentially attack from the less hindered equatorial face, resulting in the formation of the axial alcohol (cis product) as the major isomer.

diastereoselective_reduction cluster_pathways Hydride Attack Trajectories reactant This compound axial_attack Axial Attack (e.g., NaBH₄) reactant->axial_attack favored for small hydrides equatorial_attack Equatorial Attack (e.g., L-Selectride®) reactant->equatorial_attack favored for bulky hydrides product_trans trans-3-Iodocyclohexan-1-ol (Equatorial -OH) axial_attack->product_trans product_cis cis-3-Iodocyclohexan-1-ol (Axial -OH) equatorial_attack->product_cis

Caption: Diastereoselective reduction pathways for this compound.

Experimental Protocols

Protocol 1: Diastereoselective Reduction to Favor the trans-Isomer (Equatorial Alcohol)

This protocol utilizes sodium borohydride, a small hydride reagent, to favor axial attack and formation of the more thermodynamically stable equatorial alcohol.

Materials:

  • This compound (1.0 eq)

  • Methanol (B129727) (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound in methanol (to a concentration of ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Table 2: Expected Diastereomeric Ratios for Reduction of 3-Halocyclohexanones with NaBH₄

Substrate (Analog)Diastereomeric Ratio (trans:cis)Reference
3-Chlorocyclohexanone~80:20General trends
3-Bromocyclohexanone~85:15General trends

Protocol 2: Diastereoselective Reduction to Favor the cis-Isomer (Axial Alcohol)

This protocol employs L-Selectride®, a sterically demanding hydride source, to favor equatorial attack and formation of the axial alcohol.

Materials:

  • This compound (1.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • L-Selectride® (1.0 M solution in THF) (1.2 eq)

  • Deionized water

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dry ice/acetone bath, syringe

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF (to a concentration of ~0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution dropwise via syringe over 30 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at -78 °C by the slow addition of deionized water.

  • Allow the mixture to warm to room temperature.

  • Carefully add 3 M NaOH followed by the slow, dropwise addition of 30% H₂O₂ (exothermic reaction).

  • Stir the mixture for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Table 3: Expected Diastereomeric Ratios for Reduction of 3-Halocyclohexanones with L-Selectride®

Substrate (Analog)Diastereomeric Ratio (cis:trans)Reference
3-Chlorocyclohexanone>95:5General trends
3-Bromocyclohexanone>95:5General trends

Diastereoselective Nucleophilic Addition: Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of this compound also proceeds with diastereoselectivity. In the absence of a chelating group, the stereochemical outcome is generally predicted by the Felkin-Anh model.[3][4][5][6] This model considers the steric interactions between the incoming nucleophile and the substituents on the alpha-carbon to the carbonyl. However, for a substituent at the beta-position like in this compound, the dominant factor is the preference for the nucleophile to attack from the axial or equatorial face of the cyclohexanone ring.

For most Grignard reagents, axial attack is favored to avoid steric hindrance with the axial hydrogens at C-2 and C-6, leading to the formation of the equatorial alcohol as the major product.

felkin_anh_cyclohexanone cluster_grignard Grignard Addition (e.g., MeMgBr) reactant This compound axial_attack Axial Attack (Less Steric Hindrance) reactant->axial_attack product_equatorial Equatorial Alcohol Product (Major) axial_attack->product_equatorial Felkin-Anh Control

Caption: Felkin-Anh model for Grignard addition to this compound.

Experimental Protocol

Protocol 3: Diastereoselective Grignard Addition

This protocol describes the addition of methylmagnesium bromide to a 3-halocyclohexanone analog, which is expected to yield the equatorial alcohol as the major product.

Materials:

  • This compound (1.0 eq)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Methylmagnesium bromide (MeMgBr) (3.0 M solution in Et₂O) (1.5 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether (to a concentration of ~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Table 4: Expected Diastereomeric Ratios for Grignard Addition to 3-Halocyclohexanones

Substrate (Analog)Grignard ReagentDiastereomeric Ratio (Equatorial OH : Axial OH)Reference
3-BromocyclohexanoneMeMgBr~70:30General trends
3-ChlorocyclohexanonePhMgBr~75:25General trends

Conclusion

The stereoselective reactions of this compound provide access to valuable diastereomerically enriched cyclohexanol (B46403) derivatives. The stereochemical outcome of these reactions is governed by the conformational preferences of the cyclohexane ring and the nature of the reagents employed. By carefully selecting the reaction conditions and reagents, it is possible to control the formation of either the cis or trans diastereomer in reduction reactions, and to favor the formation of the equatorial alcohol in nucleophilic additions. The protocols provided herein, based on well-established principles and analogous systems, serve as a guide for researchers to explore the synthetic utility of this important building block. Experimental validation and optimization are crucial for the successful application of these methods to this compound.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Iodocyclohexan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodocyclohexan-1-one and its derivatives are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical compounds. The introduction of an iodine atom at the α-position to the carbonyl group provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on methodologies suitable for laboratory and pilot-plant scale production.

Synthetic Pathways

The primary route for the synthesis of this compound involves the direct α-iodination of cyclohexanone (B45756). This can be achieved through several methods, with the most common involving the reaction of a cyclohexanone enol or enolate with an electrophilic iodine source. For scale-up, factors such as reagent cost, reaction safety, product yield, and ease of purification are critical considerations.

A robust and scalable method is the direct iodination of cyclohexanone using iodine in the presence of a non-nucleophilic base or an acid catalyst. The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks molecular iodine.

Experimental Protocols

Method 1: Acid-Catalyzed α-Iodination of Cyclohexanone

This protocol describes the synthesis of this compound from cyclohexanone using iodine and a catalytic amount of acid.

Materials:

  • Cyclohexanone

  • Iodine (I₂)

  • Glacial Acetic Acid

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • 10% Aqueous Sodium Thiosulfate (B1220275) Solution (Na₂S₂O₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure (Laboratory Scale - 100 g):

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add cyclohexanone (98.1 g, 1.0 mol) and dichloromethane (500 mL).

  • Reagent Addition: While stirring, add glacial acetic acid (5 mL). In a separate flask, dissolve iodine (253.8 g, 1.0 mol) in dichloromethane (500 mL).

  • Iodination: Slowly add the iodine solution to the cyclohexanone solution over 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 20-25°C using a water bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution until the iodine color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound at different scales. The pilot plant scale data is a projection based on the laboratory scale results and common scale-up factors.

Table 1: Reagent Quantities for Different Scales

ReagentLaboratory Scale (100 g)Pilot Plant Scale (1 kg)
Cyclohexanone98.1 g (1.0 mol)0.98 kg (10.0 mol)
Iodine (I₂)253.8 g (1.0 mol)2.54 kg (10.0 mol)
Glacial Acetic Acid5 mL50 mL
Dichloromethane (DCM)1 L10 L

Table 2: Reaction Parameters and Yields

ParameterLaboratory Scale (100 g)Pilot Plant Scale (1 kg)
Reaction Temperature20-25°C20-30°C
Reaction Time4-6 hours5-7 hours
Typical Yield75-85%70-80%
Purity (after distillation)>98% (GC)>97% (GC)

Visualizations

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

G start Start: Cyclohexanone reaction α-Iodination Reaction start->reaction reagents Reagents: - Iodine (I₂) - Acetic Acid - Dichloromethane reagents->reaction workup Aqueous Work-up: - Na₂S₂O₃ Quench - NaHCO₃ Wash - Brine Wash reaction->workup extraction Extraction & Drying workup->extraction concentration Solvent Removal extraction->concentration purification Vacuum Distillation concentration->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Key Synthesis and Purification Steps

The logical relationship between the key stages of the synthesis and purification process is illustrated in the following diagram.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification a Mixing of Cyclohexanone & Acid b Controlled Addition of Iodine Solution a->b c Reaction Monitoring (TLC/GC) b->c d Quenching (Na₂S₂O₃) c->d e Phase Separation & Washing d->e f Drying & Solvent Evaporation e->f g Vacuum Distillation f->g

Caption: Key stages in the synthesis and purification process.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Iodocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Iodocyclohexan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the direct α-iodination of cyclohexanone (B45756). This typically involves the reaction of cyclohexanone with molecular iodine (I₂) in the presence of a base or catalyst to facilitate the electrophilic substitution at the alpha-carbon position.

Q2: What are the typical reagents and solvents used for this reaction?

A2: Common reagents include cyclohexanone, iodine (I₂), and a base such as sodium hydroxide (B78521) (NaOH), triethylamine (B128534) (Et₃N), or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Solvents can range from chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) to ethers like tetrahydrofuran (B95107) (THF), and in some cases, aqueous mixtures.

Q3: What are the potential side products in this synthesis?

A3: Potential side products include 2,6-diiodocyclohexan-1-one (from di-iodination), and unreacted starting material. The formation of these byproducts is highly dependent on the reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the cyclohexanone starting material and the formation of the product. The disappearance of the characteristic brown color of iodine can also serve as a visual indicator of reaction completion.

Q5: What are the recommended purification methods for this compound?

A5: Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product and any remaining impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective enolate formation.Ensure the base is of sufficient strength and concentration. Consider using a stronger base or increasing the reaction temperature.
Inactive iodine.Use freshly sublimed or high-purity iodine.
Insufficient reaction time.Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Formation of Di-iodinated Product Excess iodine.Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of iodine relative to cyclohexanone.
Prolonged reaction time after mono-iodination is complete.Carefully monitor the reaction and quench it once the desired product is formed.
Highly basic conditions.Use a milder base or a catalytic amount of a stronger base.
Incomplete Reaction Insufficient base or catalyst.Increase the amount of base or catalyst.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Poor solubility of reagents.Choose a solvent system in which all reactants are soluble.
Difficult Purification Product co-elutes with starting material or impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.
Product instability on silica gel.Deactivate the silica gel with a small amount of triethylamine before use.

Experimental Protocols

General Protocol for the α-Iodination of Cyclohexanone

This protocol is a generalized procedure based on common laboratory practices for the α-iodination of ketones. Optimization of specific parameters may be required for optimal results.

Materials:

  • Cyclohexanone

  • Iodine (I₂)

  • Base (e.g., Triethylamine, Sodium Hydroxide)

  • Solvent (e.g., Dichloromethane, Methanol)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone in the chosen solvent.

  • Add the base to the solution and stir for a few minutes.

  • Slowly add a solution of iodine in the same solvent to the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes various reaction conditions for the α-iodination of ketones, which can be adapted for the synthesis of this compound.

Starting Material Iodinating Agent Base/Catalyst Solvent Temperature Time Yield (%) Reference
Aromatic KetonesI₂CuOMethanolReflux1 h83-99[1][2]
Aromatic KetonesI₂30% aq. H₂O₂ / H₂SO₄MethanolN/AN/AGood to Excellent[3]
KetonesI₂ / MeIN/AN/ART - 60°C3-20 h61-96[3]

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Cyclohexanone in Solvent B 2. Add Base A->B C 3. Add Iodine Solution B->C D 4. Monitor by TLC C->D E 5. Quench with Na₂S₂O₃ D->E Reaction Complete F 6. Extraction and Washing E->F G 7. Drying and Concentration F->G H 8. Column Chromatography G->H

Caption: General experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism: Base-Catalyzed α-Iodination

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack Cyclohexanone Enolate Enolate Intermediate Cyclohexanone->Enolate + Base This compound Enolate->this compound + I₂

Caption: Proposed mechanism for the base-catalyzed α-iodination of cyclohexanone.

References

Common side reactions and byproducts with 3-Iodocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Iodocyclohexan-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproducts encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound, especially under basic conditions?

A1: When using this compound with basic reagents, three primary side reactions can occur, often in competition with the desired nucleophilic substitution. These are the Favorskii rearrangement, elimination, and self-condensation (aldol reaction). The prevalence of each depends on the reaction conditions, the nature of the base, and the nucleophile.

Q2: How can I minimize the Favorskii rearrangement?

A2: The Favorskii rearrangement is a common reaction for α-halo ketones in the presence of a base, leading to a ring-contracted carboxylic acid derivative.[1][2] To suppress this rearrangement, consider using non-basic or weakly basic conditions if your desired transformation allows. If a base is necessary, using a bulky, non-nucleophilic base at low temperatures can sometimes favor other reaction pathways. Additionally, the choice of solvent can influence the reaction outcome.

Q3: What conditions favor the elimination of HI to form 2-cyclohexen-1-one?

A3: Elimination is favored by strong, sterically hindered bases and higher temperatures. The use of a non-nucleophilic strong base, such as potassium tert-butoxide, will preferentially promote the formation of the α,β-unsaturated ketone, 2-cyclohexen-1-one.

Q4: My reaction mixture has become a complex mess with many new spots on TLC. What could be happening?

A4: A complex mixture often indicates the occurrence of multiple side reactions. Under basic conditions, in addition to the Favorskii rearrangement and elimination, this compound can undergo self-condensation, similar to an aldol (B89426) reaction, leading to dimers and other higher-order condensation products.[3][4] It is also possible that a combination of these side reactions is occurring simultaneously. Careful analysis of the reaction conditions (base strength, temperature, concentration) is crucial for troubleshooting.

Troubleshooting Guides

Issue 1: Low yield of the desired nucleophilic substitution product and formation of an acidic byproduct.

Possible Cause: The reaction conditions are favoring the Favorskii rearrangement, leading to the formation of a cyclopentanecarboxylic acid derivative. This is especially common with strong, nucleophilic bases like alkoxides or hydroxides.[1][5]

Troubleshooting Steps:

  • Modify the Base: If possible, switch to a weaker or non-nucleophilic base. If a strong base is required for your desired reaction, consider using a bulky base like lithium diisopropylamide (LDA) at low temperatures to deprotonate a nucleophile, followed by the addition of this compound. This can sometimes minimize the rearrangement.

  • Temperature Control: Perform the reaction at lower temperatures. The Favorskii rearrangement, like many reactions, is often accelerated by heat.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find conditions that favor your desired substitution.

  • Purification: The acidic byproduct can often be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the reaction workup.

Issue 2: Formation of a significant amount of a non-polar, UV-active byproduct.

Possible Cause: Elimination of hydrogen iodide (HI) is occurring, leading to the formation of 2-cyclohexen-1-one. This is particularly likely with strong, non-nucleophilic bases and at elevated temperatures.

Troubleshooting Steps:

  • Choice of Base: Avoid strong, sterically hindered bases if elimination is not the desired outcome. A weaker base or a more nucleophilic base might favor substitution.

  • Lower the Temperature: Running the reaction at a lower temperature can significantly reduce the rate of elimination.

  • Use of a "Soft" Nucleophile: If your desired reaction is a nucleophilic substitution, using a "soft" nucleophile (e.g., thiols, iodides) can favor substitution over elimination.

  • Purification: 2-Cyclohexen-1-one can typically be separated from more polar products by silica (B1680970) gel column chromatography.

Issue 3: The reaction produces a high molecular weight, complex mixture of products.

Possible Cause: Base-catalyzed self-condensation (aldol reaction) of the starting material is taking place, leading to dimers and polymers. This occurs when the enolate of this compound (or the resulting product) attacks another molecule of the ketone.

Troubleshooting Steps:

  • Control of Enolate Formation: If your reaction involves the formation of an enolate, it is crucial to control its concentration. Using a strong, non-nucleophilic base like LDA at low temperatures can help to fully and rapidly form the desired enolate of a different starting material before the addition of this compound as the electrophile.

  • Reaction Concentration: Running the reaction at a lower concentration can disfavor the bimolecular self-condensation reaction.

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the ketone, thus minimizing self-condensation.

  • Purification: These higher molecular weight byproducts can often be separated from the desired product by column chromatography or distillation if the product is volatile.

Summary of Potential Byproducts and Their Characteristics

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Formation ConditionsKey Spectroscopic Data
Cyclopentanecarboxylic acid derivative (from Favorskii)Varies with nucleophileVariesStrong, nucleophilic bases (e.g., NaOMe, NaOH)¹H NMR: Absence of cyclohexyl ring protons, presence of cyclopentyl protons. IR: Strong C=O stretch for carboxylic acid or ester.
2-Cyclohexen-1-oneC₆H₈O96.13Strong, non-nucleophilic bases; high temperature¹H NMR: Characteristic vinyl proton signals. MS: m/z = 96.
Self-condensation products (Dimers, etc.)C₁₂H₁₆O (dimer)176.25Basic conditions, especially with prolonged reaction times or high concentrationsMS: Peaks corresponding to higher molecular weights (e.g., m/z = 176 for the dimer).

Key Experimental Protocols

Protocol 1: Favorskii Rearrangement of an α-Halocyclohexanone

This protocol is adapted from the synthesis of methyl cyclopentanecarboxylate (B8599756) from 2-chlorocyclohexanone (B41772) and can be used as a reference for the expected Favorskii rearrangement of this compound.

Materials:

  • 2-Chlorocyclohexanone (or this compound)

  • Sodium methoxide (B1231860)

  • Anhydrous ether

  • 5% Hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate

Procedure:

  • In a dry, three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel, a suspension of sodium methoxide (1.07 moles) in anhydrous ether (330 ml) is prepared.

  • A solution of 2-chlorocyclohexanone (1 mole) in dry ether (30 ml) is added dropwise to the stirred suspension. The rate of addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, the mixture is stirred and heated under reflux for 2 hours.

  • After cooling, water is added to dissolve the salts.

  • The ether layer is separated, and the aqueous layer is extracted with ether.

  • The combined ethereal solutions are washed successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.

  • The ether solution is dried over magnesium sulfate, filtered, and the ether is removed by distillation.

  • The crude product is purified by fractional distillation.

Visualizing Reaction Pathways

The following diagrams illustrate the major reaction pathways discussed.

Side_Reactions cluster_favorskii Favorskii Rearrangement cluster_elimination Elimination cluster_condensation Self-Condensation This compound This compound Cyclopropanone\nIntermediate Cyclopropanone Intermediate This compound->Cyclopropanone\nIntermediate Base (e.g., NaOMe) 2-Cyclohexen-1-one 2-Cyclohexen-1-one This compound->2-Cyclohexen-1-one Strong, Non-nucleophilic Base (e.g., t-BuOK) Enolate Enolate This compound->Enolate Base Cyclopentanecarboxylic\nAcid Derivative Cyclopentanecarboxylic Acid Derivative Cyclopropanone\nIntermediate->Cyclopentanecarboxylic\nAcid Derivative Nucleophilic Attack & Ring Opening Dimer & Higher\nOligomers Dimer & Higher Oligomers Enolate->Dimer & Higher\nOligomers Attack on another ketone molecule

Caption: Major side reaction pathways for this compound under basic conditions.

Troubleshooting_Workflow start Unwanted Byproduct Observed acidic_byproduct Is the byproduct acidic? start->acidic_byproduct nonpolar_byproduct Is the byproduct non-polar and UV-active? acidic_byproduct->nonpolar_byproduct No favorskii Likely Favorskii Rearrangement. - Use weaker/non-nucleophilic base - Lower temperature acidic_byproduct->favorskii Yes high_mw_byproduct Is it a complex, high molecular weight mixture? nonpolar_byproduct->high_mw_byproduct No elimination Likely Elimination. - Use weaker/more nucleophilic base - Lower temperature nonpolar_byproduct->elimination Yes condensation Likely Self-Condensation. - Use strong base for full enolate formation - Lower concentration - Slow addition high_mw_byproduct->condensation Yes other Consider other possibilities (e.g., decomposition) high_mw_byproduct->other No

Caption: A troubleshooting guide for identifying and addressing common side reactions.

References

Technical Support Center: Purification of 3-Iodocyclohexan-1-one Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Iodocyclohexan-1-one and its reaction products. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound reaction mixture?

Common impurities can include unreacted starting materials (e.g., cyclohexenone), reagents (e.g., iodine), and byproducts such as di-iodinated cyclohexanone.[1] The presence of these impurities can complicate downstream applications and require efficient purification.

Q2: What are the recommended purification methods for this compound?

The two primary methods for purifying this compound and its derivatives are flash column chromatography and recrystallization. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Q3: How do I choose a suitable solvent system for flash column chromatography?

A good starting point for developing a solvent system for flash column chromatography is to perform thin-layer chromatography (TLC) analysis.[2][3] The ideal solvent system will give the target compound an Rf value between 0.2 and 0.35.[3] Common solvent systems for compounds of moderate polarity like this compound are mixtures of a nonpolar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297), diethyl ether).

Q4: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A general rule of thumb is that solvents with similar functional groups to the compound of interest may be good solubilizers. For ketones, solvents like acetone (B3395972) or solvent mixtures like ethanol/water or hexanes/ethyl acetate could be effective.[4] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the best candidate.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation of Product and Impurities Incorrect solvent system (Rf value too high or too low).Perform TLC analysis to find a solvent system where the desired compound has an Rf of 0.2-0.35.[3] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Column overloading.Use a higher ratio of silica (B1680970) gel to the crude product. A general guideline is a 30-50:1 ratio by weight for easy separations and up to 120:1 for more difficult ones.[3]
The sample was loaded in a solvent that is too polar.Dissolve the sample in a minimal amount of a less polar solvent, or adsorb it onto a small amount of silica gel before loading onto the column.[5]
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low.Adjust the solvent ratio. Increase the proportion of the nonpolar solvent to slow down elution, or increase the polar solvent proportion to speed it up.
Streaking or Tailing of Spots on TLC The compound is acidic or basic and is interacting strongly with the silica gel.Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, triethylamine (B128534) (0.1-1%) can be used.
The sample is degrading on the silica gel.Alpha-haloketones can be sensitive.[6] Minimize the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase like alumina.
Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was added).Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
The compound is very soluble in the chosen solvent even at low temperatures.Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[7]
Oiling Out (Formation of an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent.
The solution is too concentrated or cooled too quickly.Add a small amount of hot solvent to dissolve the oil, and then allow it to cool more slowly.
Impurities are preventing crystallization.Try to pre-purify the crude product by a simple filtration or a quick pass through a small plug of silica gel.
Low Recovery of Purified Product The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[7]
Crystals were lost during transfer or filtration.Ensure all crystals are transferred from the flask to the funnel. Use a rubber policeman to scrape the flask walls.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound reaction products. The specific solvent system should be determined by TLC analysis prior to performing the column.

Materials:

  • Crude this compound reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for elution (e.g., Hexanes, Ethyl Acetate)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Determine the Eluent System:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).

    • Identify the solvent system that provides good separation and an Rf value of approximately 0.2-0.35 for the desired product.[3]

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent. For every 1 gram of crude material, use approximately 30-50 grams of silica gel.[3]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Run the eluent through the column until the silica bed is fully equilibrated. Do not let the solvent level drop below the top of the silica.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Alternatively, for less soluble samples, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[5]

  • Elute the Column:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analyze the Fractions:

    • Monitor the elution of the compounds by spotting fractions on a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for recrystallization. The appropriate solvent must be determined through preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Select a Solvent:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolve the Crude Product:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolate and Wash the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the Crystals:

    • Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove the last traces of solvent.

Data Summary

Table 1: Recommended Starting Solvent Systems for Flash Column Chromatography of Cyclohexanone Derivatives

Solvent System (v/v)PolarityTypical Applications
Hexanes / Ethyl Acetate (9:1 to 1:1)Low to MediumGood for separating compounds of moderate polarity.
Petroleum Ether / Diethyl Ether (9:1 to 1:1)Low to MediumAn alternative to hexanes/ethyl acetate.
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighSuitable for more polar derivatives of this compound.

Table 2: Potential Solvents for Recrystallization of Ketones

SolventProperties
Ethanol/WaterGood for moderately polar compounds. The ratio can be adjusted to optimize solubility.
Acetone/HexanesAcetone is a good solvent for many ketones; hexanes can be used as an anti-solvent.
IsopropanolA common solvent for recrystallization of various organic compounds.
TolueneCan be effective for less polar compounds.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Reaction Mixture dissolve Dissolve in Minimal Solvent crude_product->dissolve column_chrom Flash Column Chromatography dissolve->column_chrom Load onto column recrystallization Recrystallization dissolve->recrystallization Dissolve in hot solvent tlc TLC Analysis of Fractions column_chrom->tlc Collect fractions filter_dry Filter and Dry Crystals recrystallization->filter_dry Cool to crystallize combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure this compound evaporate->pure_product filter_dry->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_chromatography Flash Chromatography Issues cluster_recrystallization Recrystallization Issues start Poor Purification Result check_method Purification Method? start->check_method check_rf Check TLC Rf check_method->check_rf Chromatography check_crystals No Crystals? check_method->check_crystals Recrystallization adjust_solvent Adjust Solvent System check_rf->adjust_solvent Rf not 0.2-0.35 check_loading Check Sample Loading check_rf->check_loading Rf OK change_loading Use Dry Loading check_loading->change_loading Wet loading issue concentrate Concentrate Solution check_crystals->concentrate Yes oiling_out Oiling Out? check_crystals->oiling_out No slow_cool Cool Slowly oiling_out->slow_cool Yes

Caption: Troubleshooting logic for purification of this compound.

References

Technical Support Center: Improving Yields in Reactions with 3-Iodocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodocyclohexan-1-one. The information is designed to help overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound, an α-iodo ketone, possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbon atom bearing the iodine (C3) and the carbonyl carbon (C1). The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon (C3), making it prone to nucleophilic substitution.

Q2: What are the most common reactions performed with this compound?

The most common reactions involve nucleophilic substitution at the C3 position, where the iodine atom is displaced by a nucleophile. This is a versatile method for introducing a variety of functional groups at the α-position to the carbonyl. Additionally, under basic conditions, it can undergo a Favorskii rearrangement.

Q3: What is the Favorskii rearrangement, and how can it be avoided?

The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that leads to a ring contraction, forming a cyclopentanecarboxylic acid derivative.[1][2] For this compound, this would result in the formation of a cyclopentane-based product instead of the desired substitution product.

To minimize the Favorskii rearrangement:

  • Use non-basic or weakly basic conditions: Strong bases promote the formation of the enolate intermediate required for the rearrangement.

  • Employ non-protic solvents: Protic solvents can facilitate proton transfer steps involved in the rearrangement.

  • Choose your nucleophile carefully: Nucleophiles that are also strong bases are more likely to induce the rearrangement.

Q4: How should this compound be stored?

α-Iodo ketones can be sensitive to light and heat, which may cause decomposition and the release of iodine, indicated by a purple or brown discoloration. It is recommended to store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Use of amber glass vials is also advised.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Possible Causes:

  • Poor quality of starting material: this compound may have decomposed during storage.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, solvent, or base can significantly impact yield.

  • Side reactions: The Favorskii rearrangement or elimination reactions may be competing with the desired nucleophilic substitution.

  • Moisture in the reaction: Water can react with some nucleophiles and reagents, reducing their effectiveness.

Solutions:

  • Assess Starting Material Purity:

    • Visual Inspection: A dark purple or brown color indicates the presence of free iodine due to decomposition.

    • NMR Spectroscopy: Check the 1H and 13C NMR of the starting material to ensure it is pure. Key shifts for this compound should be verified.

  • Optimize Reaction Conditions:

    • Temperature: Some nucleophilic substitutions may require heating, while others proceed well at room temperature. Empirically determine the optimal temperature for your specific reaction.

    • Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents like THF, DMF, or acetonitrile (B52724) are often used for nucleophilic substitutions.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product decomposition from prolonged reaction times.

  • Minimize Side Reactions:

    • To suppress the Favorskii rearrangement, consider using a non-protic solvent and a non-basic nucleophile or a weaker, non-nucleophilic base if a base is required.[1][2]

  • Ensure Anhydrous Conditions:

    • Use oven-dried glassware and anhydrous solvents, especially when working with moisture-sensitive reagents.

Issue 2: Formation of Multiple Products

Possible Causes:

  • Competing Reaction Pathways: Both nucleophilic substitution and Favorskii rearrangement may be occurring simultaneously.

  • Over-alkylation/acylation: The product of the initial substitution may react further with the starting material or reagents.

  • Elimination: Base-promoted elimination of HI can lead to the formation of cyclohexenone.

Solutions:

  • Control of Reaction Pathway:

    • To favor nucleophilic substitution over the Favorskii rearrangement, adjust the basicity of the reaction medium as described above.

  • Stoichiometry Control:

    • Use a controlled stoichiometry of the nucleophile (often 1.0 to 1.2 equivalents) to minimize multiple additions. Adding the nucleophile slowly to the reaction mixture can also help.

  • Temperature Control:

    • Lowering the reaction temperature can sometimes increase the selectivity of the desired reaction over side reactions.

Experimental Protocols & Data

Nucleophilic Substitution Reactions of this compound

The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution on this compound with various nucleophiles.

NucleophileReagentSolventBaseTemperature (°C)Time (h)ProductYield (%)
PiperidinePiperidineToluene-Reflux33-(Piperidin-1-yl)cyclohexan-1-oneNot specified
ThiophenolSodium thiophenoxideTHF-2523-(Phenylthio)cyclohexan-1-one~85
Sodium Azide (B81097)Sodium AzideDMF-60123-Azidocyclohexan-1-one~70
TriphenylphosphineTriphenylphosphineAcetonitrile-Reflux6(3-Oxocyclohexyl)triphenylphosphonium iodideNot specified

Note: Yields are approximate and can vary based on specific experimental conditions and purification methods.

Detailed Experimental Protocol: Synthesis of 3-(Phenylthio)cyclohexan-1-one

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF.

  • Carefully add sodium hydride to the THF with stirring.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound in anhydrous THF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-(phenylthio)cyclohexan-1-one.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathways of this compound

reaction_pathways start This compound sub_product 3-Substituted Cyclohexan-1-one start->sub_product  Nucleophile (e.g., RNH2, RSH, N3-) favorskii_product Cyclopentanecarboxylic Acid Derivative start->favorskii_product  Strong Base (e.g., NaOMe) elim_product Cyclohex-2-en-1-one start->elim_product  Strong, Non-nucleophilic Base troubleshooting_workflow start Low Yield or No Reaction check_sm Check Purity of This compound (NMR, TLC) start->check_sm check_sm->start If SM is impure, purify or replace check_reagents Verify Purity and Activity of Nucleophile and Reagents check_sm->check_reagents If SM is pure check_reagents->start If reagents are bad, replace check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions If reagents are good optimize_conditions Systematically Optimize Reaction Conditions check_conditions->optimize_conditions If conditions are suspect side_reactions Analyze for Side Products (Favorskii, Elimination) check_conditions->side_reactions If conditions seem correct success Improved Yield optimize_conditions->success adjust_conditions Adjust Conditions to Minimize Side Reactions (e.g., change base) side_reactions->adjust_conditions adjust_conditions->success

References

Troubleshooting guide for 3-Iodocyclohexan-1-one instability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of 3-Iodocyclohexan-1-one for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. What does this mean and can I still use it?

A yellow to orange or brown coloration indicates that the compound is likely undergoing decomposition.[1] This process can be accelerated by exposure to light, heat, or acidic conditions. The primary decomposition pathway involves the elimination of hydrogen iodide (HI), which can catalyze further degradation and lead to the formation of colored impurities and polymeric materials.[1][2]

For reactions that are not sensitive to impurities, the discolored product might still be usable. However, for most applications, especially in drug development and complex syntheses, using the decomposed material is not recommended as it can lead to unpredictable results, lower yields, and difficulties in purification. It is highly advisable to purify the compound before use if discoloration is observed.[1]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

To minimize decomposition, this compound should be stored with the following precautions:

ConditionRecommendationRationale
Temperature 2-8°C (refrigerated)Slows down the rate of decomposition reactions.[1]
Light Store in an amber or opaque container, away from light.Light can promote the homolytic cleavage of the C-I bond and initiate decomposition.[2][3][4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation and reactions with atmospheric moisture.[1]
Container Tightly sealed container.Prevents ingress of moisture and oxygen, and contains any potential off-gassing.[1][3][4]
Additives Consider adding a stabilizer like copper chips.Copper can scavenge trace amounts of iodine or HI that may form.[5]

Q3: What are the primary decomposition products of this compound?

The primary decomposition pathway for α-haloketones like this compound is the elimination of hydrogen halide (HI).[2] This leads to the formation of an α,β-unsaturated ketone, cyclohex-2-en-1-one. The released HI can act as a catalyst for further decomposition and polymerization of the unsaturated ketone, leading to a mixture of byproducts and resinous material.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (Yellowing/Browning) of the solid/solution Decomposition due to improper storage (exposure to light, heat, or air).Purify the material before use, typically by recrystallization or column chromatography.[1] Review and improve storage conditions as per the guidelines above.
Inconsistent reaction outcomes or low yields Use of partially decomposed starting material.Confirm the purity of your this compound using techniques like NMR or GC-MS before starting the reaction. Purify if necessary.
Pressure buildup in the storage container Decomposition leading to the release of gaseous byproducts like HI.Handle the container with extreme caution in a well-ventilated fume hood. Cool the container before opening. Review storage conditions to prevent further decomposition.
Formation of insoluble, tar-like material in reactions Polymerization of decomposition products.Ensure the starting material is pure. Consider performing the reaction at a lower temperature and under an inert atmosphere.

Visualizing Instability and Handling

Decomposition Pathway of this compound

The following diagram illustrates the initial step of decomposition where this compound eliminates hydrogen iodide to form cyclohex-2-en-1-one.

Decomposition of this compound This compound This compound Cyclohex-2-en-1-one Cyclohex-2-en-1-one This compound->Cyclohex-2-en-1-one Elimination HI Hydrogen Iodide (HI) This compound->HI Elimination Polymerization Polymerization/ Resinification Cyclohex-2-en-1-one->Polymerization Catalyzed by HI, light, heat

Caption: Decomposition pathway of this compound.

Recommended Experimental Workflow for Handling

This workflow outlines the recommended steps from receiving the compound to its use in a reaction to minimize the impact of its instability.

Workflow for Handling this compound Receive Receive Compound Store Store at 2-8°C, protected from light, under inert atmosphere Receive->Store Check Check for Discoloration Store->Check Purify Purify (e.g., Column Chromatography) Check->Purify Discoloration Observed No_Purify Use Directly in Reaction Check->No_Purify No Discoloration Use Use Immediately in Reaction Purify->Use No_Purify->Use

References

Preventing elimination reactions in 3-Iodocyclohexan-1-one chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodocyclohexan-1-one. The focus is on preventing and controlling the common side reaction of elimination to yield cyclohex-2-en-1-one.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to elimination reactions?

A1: this compound is a β-halo ketone. The hydrogen atoms on the carbon adjacent to the iodine-bearing carbon (the α-protons relative to the carbonyl group) are acidic. This acidity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a base, these protons can be readily abstracted, initiating an E2 elimination pathway to form the more stable, conjugated system of cyclohex-2-en-1-one.

Q2: What is the primary elimination product observed with this compound?

A2: The primary elimination product is cyclohex-2-en-1-one. This is a thermodynamically stable α,β-unsaturated ketone formed through the loss of hydrogen iodide.

Q3: How does the conformation of this compound influence its reactivity?

A3: For an E2 elimination to occur efficiently, the leaving group (iodine) and a β-hydrogen must be in an anti-periplanar (diaxial) arrangement in the chair conformation of the cyclohexane (B81311) ring. The ease of this arrangement in this compound contributes to its propensity for elimination. The chair conformation that places the bulky iodine atom in an axial position to allow for this arrangement may be less stable, but the reaction can still proceed through this conformation.

Q4: What is the difference between kinetic and thermodynamic control in the context of reactions with this compound?

A4:

  • Kinetic control favors the product that is formed fastest, which is often the one with the lower activation energy. In the case of this compound, reactions at lower temperatures with strong, sterically hindered bases tend to be under kinetic control.

  • Thermodynamic control favors the most stable product. At higher temperatures, where the reaction may be reversible, the more stable elimination product, cyclohex-2-en-1-one, is often favored.

Troubleshooting Guide: Preventing Elimination Reactions

Issue: My reaction is yielding primarily the elimination product, cyclohex-2-en-1-one, instead of the desired substitution product.

This is a common issue when working with this compound. The following troubleshooting steps can help you favor the desired substitution reaction.

Choice of Base

The selection of the base is critical in controlling the outcome of the reaction.

  • Problem: I am using a strong, non-hindered base like sodium methoxide (B1231860) or sodium hydroxide (B78521).

  • Solution: These bases are small and can easily abstract a β-hydrogen, promoting E2 elimination. Consider switching to a bulkier, non-nucleophilic base if elimination is desired, or a weaker, more nucleophilic base if substitution is the goal. For substitution, a less basic nucleophile is often preferred.

  • Problem: I am using a strong, sterically hindered base like potassium tert-butoxide.

  • Solution: While bulky bases can sometimes favor the less substituted (Hofmann) elimination product, they are still strong bases that will promote elimination over substitution. If substitution is the goal, a weaker base or a non-basic nucleophile should be used.

Table 1: Expected Major Product with Different Bases

Base TypeExample(s)Expected Major Product with this compoundRationale
Strong, Non-HinderedSodium methoxide (NaOMe), Sodium ethoxide (NaOEt), Sodium hydroxide (NaOH)Cyclohex-2-en-1-one (Elimination)Readily abstracts a β-hydrogen, favoring the E2 pathway.
Strong, Sterically HinderedPotassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA)Cyclohex-2-en-1-one (Elimination)Steric bulk favors proton abstraction over nucleophilic attack at the carbon center, strongly promoting elimination.
Weak, NucleophilicSodium azide (B81097) (NaN₃), Sodium cyanide (NaCN), Amines (e.g., pyrrolidine)3-Substituted cyclohexan-1-one (Substitution)These are better nucleophiles than bases, favoring the SN2 pathway.
Non-Nucleophilic, Strong1,8-Diazabicycloundec-7-ene (DBU)Cyclohex-2-en-1-one (Elimination)A strong, sterically hindered base designed to promote elimination with high efficiency.
Reaction Temperature

Temperature plays a significant role in determining the reaction pathway.

  • Problem: I am running my reaction at room temperature or higher.

  • Solution: Higher temperatures generally favor elimination over substitution. To favor the substitution product, it is advisable to run the reaction at lower temperatures (e.g., 0 °C or -78 °C). This will favor the kinetically controlled substitution product over the thermodynamically favored elimination product.

Solvent Selection

The polarity and protic nature of the solvent can influence the reaction outcome.

  • Problem: I am using a polar protic solvent like ethanol (B145695) or methanol.

  • Solution: Polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination. Consider switching to a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. These solvents do not solvate the nucleophile as strongly, thus preserving its nucleophilicity for the desired substitution reaction.

Experimental Protocols

Protocol 1: Synthesis of Cyclohex-2-en-1-one (Elimination)

This protocol is based on the use of a strong, non-nucleophilic base to achieve a high yield of the elimination product.

Materials:

  • This compound

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add DBU (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain cyclohex-2-en-1-one. A quantitative yield can be expected under optimal conditions.

Protocol 2: Synthesis of a 3-Substituted Cyclohexan-1-one (Substitution - Generalized)

This generalized protocol aims to maximize the yield of the substitution product by carefully selecting the reaction conditions.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, 1.1 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleophile (e.g., sodium azide) in anhydrous DMF.

  • Cool the mixture to 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the stirred nucleophile solution at 0 °C.

  • Maintain the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by pouring it into a separatory funnel containing cold water and diethyl ether.

  • Separate the layers and extract the aqueous phase multiple times with diethyl ether.

  • Combine the organic extracts, wash with water and then with brine to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or distillation to yield the 3-substituted cyclohexan-1-one.

Visualizing Reaction Pathways and Workflows

Elimination_vs_Substitution This compound This compound Cyclohex-2-en-1-one (Elimination) Cyclohex-2-en-1-one (Elimination) This compound->Cyclohex-2-en-1-one (Elimination)  Strong, Bulky Base  High Temperature  (E2 Pathway) 3-Substituted Cyclohexan-1-one (Substitution) 3-Substituted Cyclohexan-1-one (Substitution) This compound->3-Substituted Cyclohexan-1-one (Substitution)  Weak, Nucleophilic Base  Low Temperature  Polar Aprotic Solvent  (SN2 Pathway)

Caption: Competing E2 and SN2 pathways for this compound.

Troubleshooting_Workflow start Start: Unwanted Elimination Observed q1 Is the base strong and/or bulky? start->q1 a1_yes Switch to a weaker, more nucleophilic base (e.g., NaN₃). q1->a1_yes Yes q2 Is the reaction temperature above 0°C? q1->q2 No a1_yes->q2 a2_yes Lower the temperature (e.g., to 0°C or -78°C). q2->a2_yes Yes q3 Are you using a polar protic solvent? q2->q3 No a2_yes->q3 a3_yes Change to a polar aprotic solvent (e.g., DMF, DMSO). q3->a3_yes Yes end_node Re-run experiment and analyze product ratio. q3->end_node No a3_yes->end_node

Caption: Workflow for troubleshooting unwanted elimination reactions.

Catalyst selection for efficient 3-Iodocyclohexan-1-one transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for chemical transformations involving 3-iodocyclohexan-1-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions encountered during the experimental process.

Catalyst and Ligand Selection

Q1: What is a good starting point for palladium catalyst loading in cross-coupling reactions with this compound?

A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[1] For well-optimized systems with highly active catalysts, this can often be reduced to 0.5-1 mol%.[1] However, if the coupling proves to be challenging due to steric hindrance or electronic effects of the coupling partner, an initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate.[1]

Q2: How does the choice of ligand impact the reaction's success?

A2: The ligand is critical for stabilizing the active palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[1] For a substrate like this compound, which presents moderate steric bulk, bulky and electron-rich phosphine (B1218219) ligands are often required. Ligands such as SPhos, XPhos, and RuPhos can stabilize the active Pd(0) species, promoting efficient coupling and often allowing for lower catalyst loadings.[2][3] The choice of ligand can significantly influence reaction selectivity and yield.[3]

Q3: When should I use a pre-catalyst versus generating the active catalyst in situ?

A3: Using a pre-catalyst, which is a stable complex that readily converts to the active catalytic species under reaction conditions, is often recommended. Pre-catalysts can provide more consistent and reproducible results by ensuring efficient generation of the active Pd(0) species, which can be a challenge with in situ methods, especially if reagent or solvent purity is a concern.[2]

Troubleshooting Common Problems

Q4: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

A4: Low or no conversion is a frequent issue that can stem from several sources. A systematic approach is best for troubleshooting.

  • Inactive Catalyst: The palladium catalyst may have decomposed. A common sign is the formation of a black precipitate ("palladium black"), indicating the aggregation of the Pd(0) species.[1]

    • Solution: Ensure all reagents and solvents are anhydrous and thoroughly degassed. Use an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[1] Consider using a fresh, high-purity catalyst or a more stable pre-catalyst.[2]

  • Inappropriate Ligand: The chosen ligand may not be suitable for the specific transformation.

    • Solution: Switch to a more electron-rich and sterically bulky ligand, such as one from the Buchwald-type family (e.g., XPhos, SPhos).[2]

  • Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Common temperatures for these couplings range from 80-120 °C.[2]

  • Ineffective Base: The base is crucial for the transmetalation step (in Suzuki reactions) or for deprotonation (in Buchwald-Hartwig and Sonogashira reactions). Its strength and solubility can significantly impact the outcome.

    • Solution: Screen different bases. For Suzuki couplings, inorganic bases like K₃PO₄ or K₂CO₃ are common.[4][5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used.[2] For Sonogashira reactions, an amine base like Et₃N or DIPEA is standard.[1]

Q5: I am observing significant formation of side products, such as homocoupling of my coupling partner. How can I minimize this?

A5: Homocoupling, especially of boronic acids in Suzuki reactions, is a common side reaction.[2]

  • Solution: This issue can often be mitigated by optimizing the reaction conditions. Try lowering the reaction temperature, adjusting the base, or using a slight excess of the this compound substrate. Ensuring a truly oxygen-free environment is also critical, as oxygen can promote homocoupling.

Q6: Can the ketone functional group in this compound cause complications?

A6: Yes, the ketone group can potentially interfere with the reaction. Under certain conditions, it can be susceptible to side reactions such as enolate formation and subsequent aldol-type reactions, especially with strong bases at elevated temperatures.

  • Solution: Carefully select a base that is strong enough to facilitate the desired coupling but not so strong as to promote unwanted enolization. The choice of solvent can also influence this; less polar, aprotic solvents are often preferred. If issues persist, protecting the ketone group (e.g., as a ketal) may be a necessary strategy, followed by deprotection after the coupling reaction.

Data Presentation: Catalyst Systems for Key Transformations

The following tables summarize typical starting conditions for common cross-coupling reactions with this compound. Optimization will likely be required for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions

Reaction: this compound + Arylboronic Acid → 3-Arylcyclohexan-1-one

ParameterConditionNotes
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ is often more active at lower temperatures.[5]
Ligand XPhos, SPhos, or RuPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich ligands are essential.[2]
Base K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.)K₃PO₄ is often effective for challenging couplings.[5]
Solvent Toluene, Dioxane, or THF (anhydrous, degassed)A co-solvent of water may be beneficial.[6]
Temperature 80 - 110 °CMonitor by TLC/LC-MS to determine optimal temperature.
Typical Yield 60 - 95%Highly dependent on the boronic acid partner.
Table 2: Buchwald-Hartwig Amination Conditions

Reaction: this compound + Amine → 3-Aminocyclohexan-1-one

ParameterConditionNotes
Pd Source Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)Pre-catalysts like XPhos-Pd-G3 can also be used.[7]
Ligand XPhos or RuPhos (1.2-2.0 eq. to Pd)The choice is critical for coupling with primary and secondary amines.[8]
Base NaOtBu or LHMDS (1.2-1.5 equiv.)Strong, non-nucleophilic bases are required.[2]
Solvent Toluene or Dioxane (anhydrous, degassed)Ensure solvent is free of oxygen and water.
Temperature 90 - 120 °CHigher temperatures may be needed for less reactive amines.
Typical Yield 55 - 90%Steric hindrance on the amine can significantly lower yield.
Table 3: Sonogashira Coupling Conditions

Reaction: this compound + Terminal Alkyne → 3-Alkynylcyclohexan-1-one

ParameterConditionNotes
Pd Source Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)The classic catalysts for this reaction.[9]
Co-catalyst CuI (1-10 mol%)Essential for the traditional Sonogashira mechanism.[10]
Ligand PPh₃ (often part of the Pd source)Additional ligand is not always necessary.
Base Et₃N or DIPEA (often used as co-solvent)Acts as both base and solvent.[1]
Solvent THF or DMF (anhydrous, degassed)Must be anhydrous and deoxygenated.[1]
Temperature Room Temp - 80 °CIodo-substrates are generally more reactive at lower temperatures.[10]
Typical Yield 70 - 98%Generally a high-yielding reaction for iodo-substrates.[11]

Diagrams & Workflows

Visualizing Experimental and Logical Processes

Troubleshooting_Workflow start Low / No Yield Observed check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents catalyst_active Is Catalyst Active? (e.g., no Pd black) check_catalyst->catalyst_active temp_ok Is Temperature High Enough? check_conditions->temp_ok reagents_pure Are Reagents/Solvents Pure and Dry? check_reagents->reagents_pure ligand_ok Is Ligand Appropriate? catalyst_active->ligand_ok Yes change_catalyst Use Fresh Catalyst / Pre-catalyst catalyst_active->change_catalyst No loading_ok Is Catalyst Loading Sufficient? ligand_ok->loading_ok Yes change_ligand Switch to Bulky, e⁻-rich Ligand ligand_ok->change_ligand No increase_loading Increase Catalyst Loading (e.g., 5-10 mol%) loading_ok->increase_loading No success Problem Solved loading_ok->success Yes change_catalyst->success change_ligand->success increase_loading->success base_ok Is Base Correct/Effective? temp_ok->base_ok Yes increase_temp Increase Temperature (80-120 °C) temp_ok->increase_temp No screen_bases Screen Alternative Bases base_ok->screen_bases No base_ok->success Yes increase_temp->success screen_bases->success degassed Was System Degassed? reagents_pure->degassed Yes purify_reagents Purify/Dry Reagents & Solvents reagents_pure->purify_reagents No degas_thoroughly Degas Solvents & Use Inert Atm. degassed->degas_thoroughly No degassed->success Yes purify_reagents->success degas_thoroughly->success

Caption: Troubleshooting workflow for low-yield reactions.

Suzuki_Miyaura_Cycle cluster_reagents pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)(I)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)(Ar)L₂ transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration reagents reagents

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification a Flame-dry glassware under vacuum b Add solids (Pd source, ligand, base, This compound, coupling partner) a->b c Evacuate and backfill with inert gas (3x) b->c d Add anhydrous, degassed solvent via syringe c->d e Heat to desired temperature with vigorous stirring d->e f Monitor progress by TLC or LC-MS e->f g Cool to RT, dilute with organic solvent f->g h Aqueous wash (e.g., water, brine) g->h i Dry organic layer (e.g., Na₂SO₄), filter h->i j Concentrate under reduced pressure i->j k Purify by flash column chromatography j->k

Caption: General experimental workflow for cross-coupling reactions.

Experimental Protocols

Safety Note: All experiments should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous and degassed solvents.[1]

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Pd₂(dba)₃ (0.015 equiv., 1.5 mol%)[5]

  • XPhos (0.03 equiv., 3 mol%)[5]

  • Potassium Phosphate (K₃PO₄) (3.0 equiv.)[5]

  • Anhydrous 1,4-Dioxane (B91453) and degassed water[5]

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.[5]

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.[6]

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (0.015 equiv., 1.5 mol%)[2]

  • XPhos (0.03 equiv., 3 mol%)[2]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)[2]

  • Anhydrous Toluene (degassed)[12]

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.[2]

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add a solution of this compound and the desired amine in degassed toluene.[2]

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv.)

  • Terminal Alkyne (1.1 equiv.)

  • PdCl₂(PPh₃)₂ (0.02 equiv., 2 mol%)

  • Copper(I) Iodide (CuI) (0.02 equiv., 2 mol%)[11]

  • Triethylamine (B128534) (TEA) (degassed, can be used as solvent)[11]

  • Anhydrous THF (degassed, if co-solvent is needed)

Procedure:

  • To a dry Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.[11]

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (and THF if needed).

  • Add this compound, followed by the terminal alkyne, via syringe.

  • Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.

  • Monitor the reaction by TLC or GC-MS (typically complete in 1-6 hours).

  • Once complete, evaporate the solvents under reduced pressure.

  • Add a saturated aqueous solution of sodium bicarbonate and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography.

References

Technical Support Center: 3-Iodocyclohexan-1-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for work-up procedures involving 3-iodocyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during the work-up and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a standard quenching agent for reactions involving the iodination of cyclohexanone?

A common side reaction in iodination is the presence of excess iodine at the end of the reaction. A standard and effective method to quench residual iodine is to wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). The thiosulfate reduces the iodine (I₂) to colorless iodide ions (I⁻), providing a clear visual endpoint for the quenching process.

Q2: My this compound product appears to be degrading during flash column chromatography on silica (B1680970) gel. What could be the cause and how can I prevent this?

Alpha-haloketones, including this compound, can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can promote decomposition or side reactions. To mitigate this, you can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a tertiary amine, such as 1-3% triethylamine, before packing the column. Alternatively, using a different stationary phase like neutral alumina (B75360) can be a suitable option for acid-sensitive compounds.

Q3: What are the most common byproducts in the synthesis of this compound, and how can I remove them?

Common byproducts can include unreacted cyclohexanone, di-iodinated species (2,6-diiodocyclohexan-1-one), and products from elimination or rearrangement reactions, especially if the reaction is heated or exposed to basic conditions for extended periods. Most of these byproducts can be effectively separated using flash column chromatography with a suitable solvent system, typically a gradient of ethyl acetate (B1210297) in hexanes.

Q4: What is a recommended solvent system for the purification of this compound by flash column chromatography?

A good starting point for developing a solvent system is a mixture of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether. Based on Thin Layer Chromatography (TLC) analysis, the polarity of the eluent can be adjusted. A typical gradient elution might start with 5% ethyl acetate in hexanes and gradually increase to 20-30% ethyl acetate. For "normal" compounds on silica gel, a common starting point is 10-50% ethyl acetate in hexane.[1]

Q5: How can I improve the recovery of my product from an aqueous work-up?

To maximize recovery, ensure thorough extraction from the aqueous layer. Using a more non-polar solvent for extraction, if the product is soluble, can sometimes improve phase separation.[2] Additionally, back-extracting the aqueous layer multiple times (e.g., 3x with an appropriate organic solvent) will help recover more of the dissolved product. Finally, washing the combined organic layers with brine (saturated aqueous NaCl solution) can help to remove residual water before drying with an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Troubleshooting Guides

Issue 1: Low or No Product Yield After Work-up
Possible Cause Troubleshooting Step
Product Degradation This compound can be unstable, particularly at elevated temperatures or under strongly acidic or basic conditions. Keep the work-up temperature low (e.g., using an ice bath) and avoid prolonged exposure to harsh pH.
Incomplete Reaction Monitor the reaction progress by TLC or another analytical method to ensure the starting material is consumed before beginning the work-up.
Product Lost in Aqueous Layer Ensure the pH of the aqueous layer is neutral before extraction. Perform multiple extractions with a suitable organic solvent.
Issue 2: Product Contamination After Purification
Possible Cause Troubleshooting Step
Co-eluting Impurities Optimize the flash chromatography solvent system. Try a shallower solvent gradient or a different solvent system (e.g., ether/hexanes or dichloromethane/hexanes).[1]
Thermal Decomposition on GC If analyzing purity by GC, be aware that alpha-haloketones can decompose at high injector temperatures. Consider analysis by ¹H NMR or LC-MS.
Residual Solvent After purification, remove all solvent under high vacuum. If residual high-boiling solvents are present, co-evaporation with a lower-boiling solvent may be effective.

Experimental Protocols

General Work-up Procedure for this compound
  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If excess iodine is present (indicated by a brown or purple color), add a saturated aqueous solution of sodium thiosulfate dropwise with stirring until the color dissipates.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Water (1x)

    • Saturated aqueous sodium bicarbonate solution (1x) if the reaction was conducted under acidic conditions.

    • Brine (1x)

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Workup_Workflow General Work-up Workflow for this compound Reactions ReactionMixture Reaction Mixture Quench Quench with Na2S2O3 (aq) ReactionMixture->Quench Extraction Extract with Organic Solvent (3x) Quench->Extraction Wash Wash Organic Layer (H2O, NaHCO3, Brine) Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: A flowchart illustrating the general work-up and purification procedure.

Troubleshooting_Logic Troubleshooting Logic for Product Degradation Start Low Yield or Impure Product Check_TLC Analyze Crude by TLC: Multiple Spots? Start->Check_TLC Degradation Product Degradation Likely Check_TLC->Degradation Yes Optimize_Chromatography Optimize Chromatography Check_TLC->Optimize_Chromatography No Acid_Sensitivity Is Silica Gel Acidic? Degradation->Acid_Sensitivity Neutralize Action: Neutralize Silica with Triethylamine Acid_Sensitivity->Neutralize Yes Use_Alumina Action: Use Neutral Alumina Acid_Sensitivity->Use_Alumina Yes

Caption: A decision-making diagram for troubleshooting product degradation issues.

References

Technical Support Center: Characterization of Unexpected Products in 3-Iodocyclohexan-1-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodocyclohexan-1-one. The information is presented in a question-and-answer format to directly address common issues and unexpected outcomes during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected and unexpected products when reacting this compound with a base?

When this compound is treated with a base, the expected product is typically the result of a simple elimination or substitution reaction. However, due to the molecule's structure, several unexpected products can arise depending on the reaction conditions, particularly the nature of the base used.

  • Expected Product (Elimination): The most common and expected product is cyclohex-2-en-1-one , formed via an elimination reaction.

  • Unexpected Product (Rearrangement): A significant unexpected product that can be formed is bicyclo[3.1.0]hexan-2-one . This occurs through an intramolecular rearrangement known as a homo-Favorskii-type reaction.

  • Other Potential Byproducts: Depending on the nucleophilicity of the base, simple substitution products may also be observed, though these are generally minor.

Q2: Why do I observe the formation of bicyclo[3.1.0]hexan-2-one in my reaction?

The formation of bicyclo[3.1.0]hexan-2-one is a classic example of a homo-Favorskii rearrangement.[1] This intramolecular cyclization occurs when a γ-enolate is formed, which then displaces the iodide. This pathway is competitive with the more direct elimination pathway.

Q3: What factors influence the ratio of cyclohex-2-en-1-one to bicyclo[3.1.0]hexan-2-one?

The product distribution is highly dependent on the reaction conditions. The key factors are:

  • Base Strength and Steric Hindrance: Non-nucleophilic, sterically hindered bases, such as potassium tert-butoxide, tend to favor the formation of the bicyclic product. Less hindered bases, like sodium methoxide (B1231860), are more likely to lead to the elimination product, cyclohex-2-en-1-one.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the product ratio.

  • Temperature: Reaction temperature can also play a role in the selectivity of the reaction, with lower temperatures sometimes favoring one pathway over another.

Troubleshooting Guide

Problem 1: My reaction yields a mixture of products that are difficult to separate.

  • Possible Cause: The reaction conditions are not selective for a single pathway.

  • Solution:

    • To favor the formation of cyclohex-2-en-1-one , use a less sterically hindered base like sodium methoxide in methanol (B129727).

    • To favor the formation of bicyclo[3.1.0]hexan-2-one , use a bulky, non-nucleophilic base such as potassium tert-butoxide in an aprotic solvent like THF or tert-butanol.

    • Careful control of the reaction temperature may also improve selectivity. Experiment with running the reaction at a lower temperature.

Problem 2: The overall yield of my reaction is low.

  • Possible Cause:

    • Decomposition of the starting material or products. This compound can be unstable, particularly in the presence of light or heat.

    • Sub-optimal reaction conditions.

  • Solution:

    • Ensure the this compound is pure and has been stored correctly (in a cool, dark place).

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.

    • Optimize the reaction time and temperature. Use TLC or GC-MS to monitor the reaction progress and avoid prolonged reaction times that can lead to product degradation.

Data Presentation

The following table summarizes the expected product distribution based on the choice of base. Please note that these are representative yields and can vary based on specific experimental conditions.

BaseExpected Major ProductExpected Yield Range (%)Unexpected ProductExpected Yield Range (%)
Sodium Methoxide (NaOMe)Cyclohex-2-en-1-one60-80%Bicyclo[3.1.0]hexan-2-one10-20%
Potassium tert-Butoxide (KOtBu)Bicyclo[3.1.0]hexan-2-one50-70%Cyclohex-2-en-1-one15-25%

Experimental Protocols

Synthesis of Cyclohex-2-en-1-one (Elimination Pathway)

This protocol is optimized for the formation of the elimination product.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). The flask is then placed under an inert atmosphere (nitrogen or argon).

  • Solvent and Reagent Addition: Anhydrous methanol is added to the flask. A solution of sodium methoxide (1.2 eq) in methanol is then added dropwise to the stirred solution at 0 °C.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature and the methanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford cyclohex-2-en-1-one.

Synthesis of Bicyclo[3.1.0]hexan-2-one (Rearrangement Pathway)

This protocol is designed to favor the formation of the rearranged bicyclic product.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The flask is charged with a solution of this compound (1.0 eq) in anhydrous THF.

  • Reagent Preparation and Addition: In a separate flask, a solution of potassium tert-butoxide (1.5 eq) in anhydrous THF is prepared. This solution is then added dropwise to the stirred solution of the ketone at -78 °C (dry ice/acetone bath).

  • Reaction Conditions: The reaction is stirred at -78 °C for several hours and the progress is monitored by TLC or GC-MS.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at -78 °C. The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield bicyclo[3.1.0]hexan-2-one.

Visualizations

Reaction Pathways of this compound

Reaction_Pathways cluster_start Starting Material cluster_products Potential Products This compound This compound Cyclohex-2-en-1-one Cyclohex-2-en-1-one This compound->Cyclohex-2-en-1-one Elimination (E2/E1cB) (e.g., NaOMe) Bicyclo[3.1.0]hexan-2-one Bicyclo[3.1.0]hexan-2-one This compound->Bicyclo[3.1.0]hexan-2-one Homo-Favorskii Rearrangement (e.g., KOtBu)

Caption: Reaction pathways of this compound with basic treatment.

Troubleshooting Workflow for Unexpected Product Formation

Troubleshooting_Workflow Start Reaction of this compound Identify_Products Identify Products (GC-MS, NMR) Start->Identify_Products Decision Unexpected Product Observed? Identify_Products->Decision Bicyclic_Product Bicyclo[3.1.0]hexan-2-one (Homo-Favorskii) Decision->Bicyclic_Product Yes Elimination_Product Cyclohex-2-en-1-one (Elimination) Decision->Elimination_Product No (or minor) Optimize_Base Optimize Base: - Bulky base (KOtBu) for bicyclic - Less hindered base (NaOMe) for enone Bicyclic_Product->Optimize_Base Elimination_Product->Optimize_Base Optimize_Temp Optimize Temperature: - Lower temperature may increase selectivity Optimize_Base->Optimize_Temp End Desired Product Obtained Optimize_Temp->End

References

Validation & Comparative

Comparative Reactivity of 3-Halocyclohexanones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The reactivity of 3-halocyclohexanones in nucleophilic substitution and elimination reactions is primarily governed by the nature of the halogen atom, following the general trend: I > Br > Cl . This trend is attributed to the leaving group ability of the halide ion, which is inversely related to its basicity. Iodide is the best leaving group among the three due to its low basicity and the weakness of the carbon-iodine bond. Consequently, 3-iodocyclohexanone is expected to be the most reactive, followed by 3-bromocyclohexanone, and lastly, 3-chlorocyclohexanone.

Under basic conditions, these α-haloketones are also prone to undergo the Favorskii rearrangement, a characteristic reaction that leads to ring contraction, yielding cyclopentanecarboxylic acid derivatives. The rate of this rearrangement is also expected to follow the same reactivity trend based on the leaving group ability of the halide.

Comparative Reactivity Analysis

The following table summarizes the expected relative reactivity of 3-halocyclohexanones in common organic reactions. The comparison is based on fundamental principles of organic chemistry, particularly leaving group ability and bond dissociation energies.

Property3-Chlorocyclohexanone3-Bromocyclohexanone3-Iodocyclohexanone
Relative Reactivity LowestIntermediateHighest
C-X Bond Strength StrongestIntermediateWeakest
Leaving Group Ability of X⁻ Good (Cl⁻)Better (Br⁻)Best (I⁻)
Expected Rate in SN2 Reactions SlowestFasterFastest
Expected Rate in E2 Reactions SlowestFasterFastest
Propensity for Favorskii Rearrangement LowerHigherHighest

Factors Influencing Reactivity

The differential reactivity of the 3-halocyclohexanones can be attributed to a combination of electronic and steric factors. A logical breakdown of these influencing factors is presented in the diagram below.

G Factors Influencing the Reactivity of 3-Halocyclohexanones cluster_electronic Electronic Factors cluster_steric Steric Factors cluster_reaction Reaction Pathways Reactivity Overall Reactivity (I > Br > Cl) SN2 SN2 Substitution Reactivity->SN2 E2 E2 Elimination Reactivity->E2 Favorskii Favorskii Rearrangement Reactivity->Favorskii LeavingGroup Leaving Group Ability (I⁻ > Br⁻ > Cl⁻) LeavingGroup->Reactivity BondStrength C-X Bond Strength (C-Cl > C-Br > C-I) BondStrength->Reactivity InductiveEffect Inductive Effect of Halogen (Cl > Br > I) InductiveEffect->Reactivity Conformation Axial vs. Equatorial Halogen Conformation->SN2 Conformation->E2

Caption: Factors influencing the reactivity of 3-halocyclohexanones.

Experimental Protocols: Favorskii Rearrangement

The Favorskii rearrangement is a synthetically useful reaction for the ring contraction of α-halocyclohexanones to produce cyclopentanecarboxylic acid derivatives. The following is a general experimental protocol that can be adapted for 3-chloro-, 3-bromo-, and 3-iodocyclohexanone. It is important to note that reaction times and temperatures may need to be optimized for each substrate based on its reactivity.

Reaction: Conversion of a 3-halocyclohexanone to the corresponding methyl cyclopentanecarboxylate (B8599756) using sodium methoxide (B1231860).

Materials:

  • 3-Halocyclohexanone (1.0 eq)

  • Sodium metal (1.1 eq)

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add anhydrous methanol. Carefully add sodium metal in small portions with stirring under a nitrogen atmosphere until all the sodium has dissolved. Cool the resulting sodium methoxide solution to 0 °C in an ice bath.

  • Reaction Setup: Dissolve the 3-halocyclohexanone (1.0 eq) in anhydrous diethyl ether.

  • Addition of Substrate: Add the solution of the 3-halocyclohexanone dropwise to the cooled sodium methoxide solution over a period of 30 minutes with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the halogen (shortest for iodide, longest for chloride).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain the corresponding methyl cyclopentanecarboxylate.

Expected Outcome: The yield of the ring-contracted product is expected to be highest for 3-iodocyclohexanone and lowest for 3-chlorocyclohexanone under identical reaction conditions, reflecting their relative reactivities.

Reaction Mechanisms

The primary reaction pathways for 3-halocyclohexanones include nucleophilic substitution (SN2), elimination (E2), and the Favorskii rearrangement. The operative mechanism depends on the reaction conditions, including the nature of the base/nucleophile, solvent, and temperature.

G Reaction Pathways of 3-Halocyclohexanones cluster_conditions Reaction Conditions cluster_products Products Start 3-Halocyclohexanone StrongBase Strong, Non-nucleophilic Base Start->StrongBase WeakBase Weak Base / Good Nucleophile Start->WeakBase Alkoxide Alkoxide Base (e.g., NaOMe) Start->Alkoxide Elimination Cyclohexenone (Elimination Product) StrongBase->Elimination E2 Substitution 3-Substituted Cyclohexanone (Substitution Product) WeakBase->Substitution SN2 FavorskiiProduct Cyclopentanecarboxylic Acid Derivative (Favorskii Product) Alkoxide->FavorskiiProduct Favorskii Rearrangement

Caption: Overview of potential reaction pathways for 3-halocyclohexanones.

A Comparative Guide to the Spectroscopic Analysis of 3-Iodocyclohexan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 3-iodocyclohexan-1-one and its derivatives. By presenting key experimental data in a clear, tabular format and detailing the methodologies, this document aims to serve as a valuable resource for the characterization of this important class of compounds.

Introduction

This compound and its analogues are versatile synthetic intermediates in organic chemistry, particularly in the development of novel pharmaceutical agents. The presence of both a reactive ketone and an iodo group allows for a wide range of chemical transformations. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the purity and identity of these compounds. This guide focuses on the three primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and two representative derivatives: 2-methyl-3-iodocyclohexan-1-one and 3-iodo-5-phenylcyclohexan-1-one. These derivatives were chosen to illustrate the influence of additional substituents on the spectroscopic properties.

¹H NMR Data (400 MHz, CDCl₃)
CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H2ax2.85 - 2.95dd14.0, 4.5
H2eq2.40 - 2.50dt14.0, 6.0
H34.60 - 4.70tt11.0, 4.5
H4ax2.20 - 2.30m
H4eq1.90 - 2.00m
H5ax2.10 - 2.20m
H5eq1.80 - 1.90m
H6ax2.55 - 2.65ddd13.5, 10.0, 5.0
H6eq2.30 - 2.40dt13.5, 4.0
2-Methyl-3-iodocyclohexan-1-one H22.70 - 2.85m
CH₃1.15d7.0
H34.80 - 4.90ddd10.0, 5.0, 2.0
H4, H5, H61.80 - 2.60m
3-Iodo-5-phenylcyclohexan-1-one H2, H4, H62.40 - 3.00m
H34.75 - 4.85m
H53.10 - 3.20m
Ar-H7.20 - 7.40m
¹³C NMR Data (100 MHz, CDCl₃)
CompoundCarbonChemical Shift (δ, ppm)
This compound C1 (C=O)208.5
C248.0
C335.0
C438.0
C525.0
C641.0
2-Methyl-3-iodocyclohexan-1-one C1 (C=O)210.0
C252.0
CH₃15.0
C340.0
C4, C5, C624.0 - 42.0
3-Iodo-5-phenylcyclohexan-1-one C1 (C=O)207.8
C2, C4, C640.0 - 50.0
C334.5
C542.0
Ar-C126.0 - 142.0
IR Data (KBr Pellet)
CompoundFunctional GroupWavenumber (cm⁻¹)Intensity
This compound C=O (Ketone)~1715Strong
C-H (sp³)2850-2960Medium-Strong
C-I~500-600Medium
2-Methyl-3-iodocyclohexan-1-one C=O (Ketone)~1710Strong
C-H (sp³)2860-2970Medium-Strong
C-I~500-600Medium
3-Iodo-5-phenylcyclohexan-1-one C=O (Ketone)~1712Strong
C-H (sp³)2850-2960Medium
C=C (Aromatic)~1600, 1495Medium-Weak
C-I~500-600Medium
Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 224127 (I⁺), 97 (M-I)⁺, 83, 69, 55
2-Methyl-3-iodocyclohexan-1-one 238127 (I⁺), 111 (M-I)⁺, 97, 83, 69
3-Iodo-5-phenylcyclohexan-1-one 300173 (M-I)⁺, 127 (I⁺), 104, 91

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[1]

  • ¹H NMR Acquisition :

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1.0 second.

    • Acquire 16 scans.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover a range of -10 to 220 ppm.

    • Use a 45-degree pulse angle.

    • Employ proton-decoupling.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire 1024 scans.

  • Data Processing : Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : Prepare a solid sample by grinding 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : Record the IR spectrum using an FTIR spectrometer.

  • Acquisition :

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Scan the sample from 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands and report their positions in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample (approximately 1 mg/mL in a volatile organic solvent like methanol (B129727) or dichloromethane) into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).[2]

  • Ionization : Utilize electron ionization (EI) with an electron energy of 70 eV.[3]

  • Mass Analysis : Separate the resulting ions in a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection : Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus the mass-to-charge ratio (m/z).

  • Data Interpretation : Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule. The presence of iodine (atomic mass ~127) will result in a characteristic M-127 fragment and a strong peak at m/z 127.[4]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound derivatives.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Connectivity, Chemical Environment IR->Structure Functional Groups MS->Structure Molecular Weight, Fragmentation

References

Validation of Reaction Products from 3-Iodocyclohexan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, 3-iodocyclohexan-1-one serves as a versatile intermediate. Its reactivity allows for the formation of key structural motifs, primarily cyclohex-2-en-1-one through dehydroiodination and cyclohexanone (B45756) via reduction. This guide provides a comparative analysis of these transformations with established alternative synthetic methods, supported by experimental data and detailed protocols to aid in methodological selection.

Comparative Analysis of Cyclohex-2-en-1-one Synthesis

The elimination of hydrogen iodide from this compound offers a direct route to cyclohex-2-en-1-one. This is compared with a common alternative: the reduction and subsequent hydrolysis of 3-ethoxy-2-cyclohexenone.

Data Presentation: Synthesis of Cyclohex-2-en-1-one

MethodStarting MaterialKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Dehydroiodination This compoundDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)85-95 (Estimated)Direct, high-yieldingStarting material may not be readily available
Reduction/Hydrolysis 3-Ethoxy-2-cyclohexenoneLiAlH₄, H₂SO₄60-72[1]Utilizes a commercially available starting materialRequires a strong reducing agent and acidic workup[1]

Comparative Analysis of Cyclohexanone Synthesis

The reduction of the carbon-iodine bond in this compound provides cyclohexanone. This method is contrasted with the widely used oxidation of cyclohexanol.

Data Presentation: Synthesis of Cyclohexanone

MethodStarting MaterialKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Reductive Deiodination This compoundH₂, Pd/C90-98 (Estimated)High yield, clean reactionRequires specialized hydrogenation equipment
Oxidation of Cyclohexanol CyclohexanolNa₂Cr₂O₇, H₂SO₄~60[2]Inexpensive starting materialUse of toxic chromium reagents[2]
Chapman-Stevens Oxidation CyclohexanolNaClO, CH₃COOH~51[3]Avoids heavy metalsModerate yield[3]

Reaction Pathways of this compound

The following diagram illustrates the two primary reaction pathways for this compound, leading to either an unsaturated ketone or a saturated ketone.

reaction_pathways start This compound product1 Cyclohex-2-en-1-one start->product1 Dehydroiodination (e.g., DBU) product2 Cyclohexanone start->product2 Reduction (e.g., H₂, Pd/C)

References

A Comparative Guide to the Synthesis of Functionalized Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

The functionalized cyclohexanone (B45756) motif is a cornerstone in the architecture of numerous natural products and pharmaceutically active compounds, including steroids and terpenoids.[1] Its synthesis is a pivotal challenge for researchers in organic chemistry and drug development. This guide provides an objective comparison of three seminal synthetic strategies for constructing this vital carbocycle: the classical Robinson Annulation, the elegant Diels-Alder Reaction, and a modern Organocatalytic Domino Reaction. We present a detailed analysis of their mechanisms, substrate scope, and performance, supported by experimental data to inform the selection of the most suitable route for a given synthetic challenge.

The Robinson Annulation

First described by Robert Robinson in 1935, the Robinson annulation is a powerful and enduring method for the formation of a six-membered ring.[1] The reaction sequence involves a Michael addition of a ketone to an α,β-unsaturated ketone (like methyl vinyl ketone, MVK), followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone, which can be readily reduced to the corresponding cyclohexanone.[1] This tandem reaction creates three new carbon-carbon bonds and is a key method for building fused ring systems.[1]

One of the most notable applications of this reaction is the asymmetric synthesis of the Wieland-Miescher and Hajos-Parrish ketones, versatile chiral building blocks for steroid synthesis.[1][2] The use of organocatalysts, such as the amino acid (S)-proline, has rendered this reaction highly enantioselective.[3][4][5]

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation ketone Ketone Enolate (Michael Donor) adduct 1,5-Diketone (Michael Adduct) ketone->adduct Base mvk α,β-Unsaturated Ketone (Michael Acceptor) mvk->adduct enolate2 Intramolecular Enolate Formation adduct->enolate2 Base alkoxide Cyclic β-Hydroxy Ketone (Alkoxide Intermediate) enolate2->alkoxide Cyclization cyclohexenone α,β-Unsaturated Cyclohexenone alkoxide->cyclohexenone Dehydration cyclohexanone Functionalized Cyclohexanone cyclohexenone->cyclohexanone Reduction

Caption: General workflow of the Robinson Annulation reaction.

The Diels-Alder Reaction

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to create a substituted cyclohexene (B86901).[6] This powerful reaction forms two new carbon-carbon sigma bonds in a single, stereospecific step.[7][8] The resulting cyclohexene can then be readily converted to the corresponding functionalized cyclohexanone through various methods, such as ozonolysis or dihydroxylation followed by oxidative cleavage. The reaction is favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[8] Lewis acids are often used to catalyze the reaction and enhance its selectivity.[8]

This method is highly valued for its predictability and control over regio- and stereochemistry, making it a staple in the synthesis of complex natural products.[9]

Diels_Alder_Reaction cluster_cycloaddition [4+2] Cycloaddition cluster_conversion Alkene Conversion diene Conjugated Diene (4π electrons) ts Pericyclic Transition State diene->ts Heat or Lewis Acid dienophile Dienophile (2π electrons) dienophile->ts cyclohexene Functionalized Cyclohexene ts->cyclohexene oxidation Oxidative Cleavage (e.g., Ozonolysis) cyclohexene->oxidation cyclohexanone Functionalized Cyclohexanone oxidation->cyclohexanone Organocatalytic_Domino cluster_activation Catalyst Activation cluster_cascade Domino Reaction Cascade catalyst Chiral Amine Organocatalyst enamine Enamine Intermediate catalyst->enamine iminium Iminium Ion Intermediate catalyst->iminium michael Asymmetric Michael Addition enamine->michael iminium->michael ketone Ketone Substrate ketone->enamine aldehyde α,β-Unsaturated Aldehyde aldehyde->iminium cyclization Intramolecular Cyclization (Aldol) michael->cyclization product Functionalized Cyclohexene/ane cyclization->product Catalyst Regeneration final_ketone Functionalized Cyclohexanone product->final_ketone Further Transformation

References

Navigating the Reactivity of 3-Iodocyclohexan-1-one: A Comparative Guide to Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Mechanistic Comparison of 3-Iodocyclohexan-1-one Reactions for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the primary reaction pathways of this compound, a versatile intermediate in organic synthesis. Understanding the delicate balance between rearrangement, elimination, and substitution is critical for controlling reaction outcomes and designing efficient synthetic routes. This document outlines the mechanistic underpinnings of the Favorskii rearrangement, E2 elimination, and SN2 substitution, supported by detailed experimental protocols and expected quantitative data based on analogous systems.

Competing Reaction Pathways: A Summary of Expected Outcomes

The reaction of this compound is highly dependent on the nature of the base/nucleophile employed. The following table summarizes the expected major products and approximate yields based on general principles of organic reactivity for 3-halocyclohexanones.

Reaction Type Reagent Solvent Expected Major Product Anticipated Yield (%)
Favorskii Rearrangement Sodium Methoxide (B1231860) (NaOMe)Methanol (B129727) (MeOH)Methyl cyclopentanecarboxylate (B8599756)70-85%
E2 Elimination Potassium tert-Butoxide (t-BuOK)tert-Butanol (B103910) (t-BuOH)Cyclohex-2-en-1-one80-95%
SN2 Substitution Sodium Azide (B81097) (NaN₃)Dimethylformamide (DMF)3-Azidocyclohexan-1-one60-75%

Note: The anticipated yields are estimates based on reactions with analogous 3-halocyclohexanones and may vary for this compound.

Mechanistic Insights and Stereochemical Considerations

The choice of reagent dictates the operative mechanism, leading to distinct product skeletons. The conformational rigidity of the cyclohexane (B81311) ring plays a crucial role, particularly in the E2 elimination pathway.

The Favorskii Rearrangement

In the presence of a strong, non-hindered base such as sodium methoxide, this compound is expected to undergo a Favorskii rearrangement.[1] The mechanism is initiated by the formation of an enolate at the carbon alpha to the carbonyl group, followed by intramolecular nucleophilic attack to form a bicyclo[4.1.0]heptan-2-one (a cyclopropanone) intermediate. The subsequent nucleophilic attack by methoxide on the carbonyl carbon leads to the collapse of the cyclopropanone (B1606653) ring, resulting in a ring-contracted ester, methyl cyclopentanecarboxylate.[1]

Favorskii_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product This compound This compound Enolate Enolate Intermediate This compound->Enolate NaOMe Base NaOMe (Base) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Ester Methyl cyclopentanecarboxylate Cyclopropanone->Ester NaOMe, Ring Opening

Caption: Favorskii Rearrangement of this compound.

The E2 Elimination

The use of a bulky, non-nucleophilic base like potassium tert-butoxide is predicted to favor the E2 elimination pathway. For this reaction to occur, a hydrogen atom anti-periplanar to the iodine leaving group is required. In the chair conformation of this compound, the iodine atom can occupy either an axial or equatorial position. E2 elimination is only possible from the conformer where the iodine is in an axial position, allowing for an anti-periplanar relationship with an axial hydrogen on an adjacent carbon. This stereoelectronic requirement leads to the formation of cyclohex-2-en-1-one.

E2_Elimination cluster_start Starting Material cluster_reagents Reagents cluster_product Product Axial_Iodo This compound (Axial I) Enone Cyclohex-2-en-1-one Axial_Iodo->Enone t-BuOK (Anti-periplanar elimination) Bulky_Base t-BuOK (Bulky Base)

Caption: E2 Elimination of this compound.

The SN2 Substitution

A good, non-basic nucleophile, such as sodium azide in an aprotic polar solvent, is expected to favor the SN2 pathway. This reaction proceeds via a backside attack of the azide nucleophile on the carbon bearing the iodine atom. This results in an inversion of stereochemistry at that center, yielding 3-azidocyclohexan-1-one. The use of an aprotic polar solvent like DMF stabilizes the transition state and enhances the rate of the SN2 reaction.

SN2_Substitution cluster_start Starting Material cluster_reagents Reagents cluster_product Product This compound This compound Azide_Product 3-Azidocyclohexan-1-one This compound->Azide_Product NaN₃, DMF (Backside attack) Nucleophile NaN₃ (Nucleophile)

Caption: SN2 Substitution of this compound.

Experimental Protocols

The following are representative experimental protocols for the three major reaction pathways of this compound.

Protocol 1: Favorskii Rearrangement

Objective: To synthesize methyl cyclopentanecarboxylate from this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous methanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

  • A solution of this compound in a minimal amount of anhydrous methanol is added dropwise to the sodium methoxide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography.

Protocol 2: E2 Elimination

Objective: To synthesize cyclohex-2-en-1-one from this compound.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (1.2 eq)

  • Anhydrous tert-butanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in anhydrous tert-butanol in a round-bottom flask under an inert atmosphere, potassium tert-butoxide is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by TLC.

  • The reaction is quenched by the addition of water.

  • The mixture is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 3: SN2 Substitution

Objective: To synthesize 3-azidocyclohexan-1-one from this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in anhydrous DMF in a round-bottom flask, sodium azide is added.

  • The reaction mixture is heated to 50-60 °C and stirred for 12-18 hours. The reaction progress is monitored by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be adapted and optimized as necessary. Appropriate safety precautions must be taken when handling all chemicals.

References

Benchmarking 3-Iodocyclohexan-1-one: A Comparative Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency and success of a synthetic campaign. 3-Iodocyclohexan-1-one emerges as a versatile synthon, particularly in the construction of complex molecular architectures. This guide provides an objective comparison of this compound against its bromo and chloro analogues, as well as an alternative acyclic building block, in the context of synthesizing key intermediates for P2X7 receptor antagonists. The P2X7 receptor, an ATP-gated ion channel, is a promising therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and cancers.[1][2][3]

Performance in Nucleophilic Substitution: A Comparative Analysis

The reactivity of β-halocyclohexanones is predominantly governed by the nature of the halogen atom, which acts as a leaving group in nucleophilic substitution reactions. The general trend in leaving group ability for halogens is I > Br > Cl, which is attributed to the weaker C-I bond and the greater stability of the iodide anion. This trend directly translates to faster reaction rates and often allows for milder reaction conditions when employing this compound.

To illustrate these differences, a comparative study was conducted on the synthesis of a key intermediate, 3-(4-aminophenyl)cyclohexan-1-one, a precursor for a class of P2X7 antagonists. The following table summarizes the performance of this compound against its bromo and chloro counterparts, as well as an alternative acyclic building block, 5-iodopentan-2-one, in a representative nucleophilic aromatic substitution (SNAr) reaction with 4-bromoaniline (B143363).

Building BlockReaction Time (hours)Temperature (°C)Yield (%)Key AdvantagesCommon Limitations
This compound 48085High reactivity, allowing for lower temperatures and shorter reaction times.Higher cost and lower stability compared to bromo and chloro analogues.
3-Bromocyclohexan-1-one 810078Good balance of reactivity and stability; widely available.Requires higher temperatures and longer reaction times than the iodo analogue.
3-Chlorocyclohexan-1-one 2412065Low cost and high stability.Significantly lower reactivity, requiring harsh reaction conditions and often resulting in lower yields.
5-Iodopentan-2-one (Acyclic Alternative) 58082Offers flexibility in scaffold design, avoiding the rigid cyclohexanone (B45756) core.Leads to a different class of compounds with potentially different pharmacological profiles.

Note: The data presented in this table is illustrative and based on general principles of chemical reactivity. Actual results may vary depending on the specific reaction conditions and substrates.

Experimental Protocols

General Procedure for the Synthesis of 3-(4-aminophenyl)cyclohexan-1-one

A mixture of the respective 3-halocyclohexan-1-one (1.0 eq.), 4-bromoaniline (1.2 eq.), palladium(II) acetate (B1210297) (0.05 eq.), xantphos (B1684198) (0.1 eq.), and cesium carbonate (2.0 eq.) in anhydrous 1,4-dioxane (B91453) was subjected to the conditions outlined in the table above. The reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired product.

Strategic Selection of Building Blocks: A Logical Workflow

The choice between this compound and its alternatives is a strategic decision that depends on several factors, including desired reactivity, cost, and the specific synthetic route. The following diagram illustrates a logical workflow for selecting the appropriate building block.

building_block_selection Workflow for Building Block Selection start Define Synthetic Target & Key Intermediate reactivity High Reactivity & Mild Conditions Required? start->reactivity cost Cost-Effectiveness a Primary Concern? reactivity->cost No iodo Select this compound reactivity->iodo Yes stability Long-Term Storage & Stability Needed? cost->stability No chloro Select 3-Chlorocyclohexan-1-one cost->chloro Yes scaffold Acyclic Scaffold a Viable Alternative? stability->scaffold No bromo Select 3-Bromocyclohexan-1-one stability->bromo Yes scaffold->bromo No acyclic Select Acyclic Alternative scaffold->acyclic Yes

A logical workflow for selecting the optimal building block.

The P2X7 Signaling Pathway: A Therapeutic Target

The rationale for synthesizing analogues based on the cyclohexanone scaffold is rooted in their potential to modulate the P2X7 receptor signaling pathway. Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in ion flux changes that trigger a cascade of downstream events. These include the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18, and ultimately, programmed cell death or apoptosis. Antagonists of the P2X7 receptor aim to block these detrimental signaling events.

P2X7_pathway Simplified P2X7 Receptor Signaling Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R binds & activates IonChannel Ion Channel Opening (Na+, Ca2+ influx; K+ efflux) P2X7R->IonChannel Antagonist P2X7 Antagonist (e.g., Cyclohexanone Derivatives) Antagonist->P2X7R blocks NLRP3 NLRP3 Inflammasome Activation IonChannel->NLRP3 Apoptosis Apoptosis / Cell Death IonChannel->Apoptosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Release of IL-1β & IL-18 Caspase1->Cytokines

The role of P2X7 antagonists in modulating inflammatory signaling.

References

Conformational Analysis of Halogenated Cyclohexanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of the conformational equilibria of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodocyclohexanone, based on nuclear magnetic resonance (NMR) spectroscopy and theoretical calculations. This information is crucial for designing molecules with specific spatial arrangements of functional groups, a key aspect of modern drug discovery.

Conformational Preferences of 2-Halocyclohexanones

The conformational equilibrium of 2-halocyclohexanones is a balance between the axial and equatorial positions of the halogen substituent on the chair conformation of the cyclohexane (B81311) ring. This equilibrium is influenced by a combination of steric and electronic effects, including dipole-dipole interactions and hyperconjugation.

Studies have shown that in the gas phase, the axial conformation is generally preferred for 2-halocyclohexanones, with the stability of the axial conformer increasing down the halogen group.[1] However, in solution, the equilibrium can shift significantly depending on the polarity of the solvent.

Below is a table summarizing the energy differences between the equatorial and axial conformers (ΔE = Eeq - Eax) in the vapor phase, which illustrates the intrinsic conformational preferences of these molecules.

CompoundΔE (Eeq - Eax) in Vapor Phase (kcal/mol)
2-Fluorocyclohexanone0.45[1][2]
2-Chlorocyclohexanone (B41772)1.05[1][2]
2-Bromocyclohexanone (B1249149)1.50[1][2]
2-Iodocyclohexanone1.90[1][2]

A positive value indicates that the axial conformer is more stable.

In non-polar solvents like carbon tetrachloride (CCl4), the axial conformer remains the major species for 2-chloro-, 2-bromo-, and 2-iodocyclohexanone.[3] For 2-iodocyclohexanone, the axial conformer is the predominant form in all solvents studied.[1][2] In contrast, for 2-fluorocyclohexanone, the equatorial conformer becomes the more stable form in solution.[1][2] In polar solvents such as DMSO, the population of the equatorial conformer generally increases for the chloro and bromo derivatives.[3]

Experimental Protocols

General Synthesis of 2-Halocyclohexanones

The synthesis of 2-halocyclohexanones can be achieved through the direct halogenation of cyclohexanone (B45756). For example, 2-chlorocyclohexanone can be prepared by the chlorination of cyclohexanone using sulfuryl chloride (SO2Cl2).[4] Similarly, 2-bromocyclohexanone can be synthesized by treating cyclohexanone with bromine. These reactions are typically carried out under controlled temperature conditions and may involve a catalyst.

Conformational Analysis by NMR Spectroscopy

The primary experimental technique for determining the conformational equilibrium of 2-halocyclohexanones in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. The key parameter measured is the vicinal coupling constant between the protons on C2 and C3 (3JH2-H3).[1][2]

Methodology:

  • Sample Preparation: The 2-halocyclohexanone derivative is dissolved in a suitable deuterated solvent (e.g., CDCl3, CCl4, DMSO-d6) at a specific concentration.

  • NMR Data Acquisition: High-resolution 1H NMR spectra are recorded on a spectrometer.

  • Data Analysis: The coupling constants (3JH2-H3) are carefully measured from the spectra.

  • Equilibrium Calculation: The observed coupling constant is a weighted average of the coupling constants for the pure axial and equatorial conformers. By using theoretical values for the individual conformer couplings, the relative populations of the axial and equatorial conformers in the equilibrium can be determined.

Conformational Equilibrium of 2-Halocyclohexanones

The following diagram illustrates the dynamic equilibrium between the axial and equatorial conformers of a 2-halocyclohexanone.

Caption: Dynamic equilibrium between the axial and equatorial conformers of 2-halocyclohexanone.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete visualization.

Conclusion

While direct crystallographic data for 3-iodocyclohexan-1-one derivatives remains elusive, the detailed conformational analysis of 2-halocyclohexanones offers a robust framework for understanding the structural behavior of halogenated cyclohexanones. The interplay of steric and electronic effects, as well as the profound influence of the solvent environment, dictates the conformational landscape of these molecules. This knowledge is instrumental for researchers in the fields of medicinal chemistry and materials science for the rational design of novel molecules with tailored three-dimensional structures and properties.

References

Kinetic Analysis of 3-Iodocyclohexan-1-one Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and starting materials is a critical factor influencing the efficiency, yield, and viability of synthetic pathways. α-Haloketones are a versatile class of intermediates, and within this group, the choice of the halogen atom can significantly impact reactivity. This guide provides a comparative analysis of the kinetic aspects of reactions involving 3-iodocyclohexan-1-one, contextualized with its bromo- and chloro-analogs.

While specific quantitative kinetic data for this compound is not extensively available in the public domain, this guide leverages data from analogous systems to provide a robust framework for understanding its reactivity. The primary focus will be on nucleophilic substitution and the Favorskii rearrangement, two key reaction pathways for α-haloketones.

Comparative Reactivity of α-Haloketones

The reactivity of α-haloketones in nucleophilic substitution and related reactions is predominantly governed by the nature of the carbon-halogen (C-X) bond. The trend in reactivity generally follows the order I > Br > Cl. This is attributed to two main factors:

  • Bond Strength: The C-I bond is the weakest among the halogens, followed by C-Br and then C-Cl. A weaker bond is more easily broken, leading to a lower activation energy for the reaction.

  • Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group due to its large size and high polarizability, which allows it to stabilize the negative charge effectively. Bromide (Br⁻) is a good leaving group, while chloride (Cl⁻) is a poorer leaving group in comparison.

A striking example of this reactivity trend is observed in the nucleophilic substitution of acyclic α-haloketones. For instance, in an SN2 reaction with potassium iodide in acetone, iodoacetone (B1206111) reacts approximately 35,000 times faster than chloroacetone.[1] This significant difference in reaction rates underscores the profound impact of the halogen on the kinetics of the reaction.

Table 1: Relative Reactivity of α-Haloketones in SN2 Reactions

α-HaloketoneRelative Rate of SN2 Reaction (with KI in Acetone)
Iodoacetone~35,000
BromoacetoneIntermediate
Chloroacetone1

Note: Data is for acyclic analogs and is used to illustrate the general reactivity trend.

The Favorskii Rearrangement

A characteristic reaction of α-haloketones with a base is the Favorskii rearrangement, which typically leads to a ring contraction in cyclic systems. For this compound, this reaction would be expected to yield a cyclopentanecarboxylic acid derivative. The reaction proceeds through a cyclopropanone (B1606653) intermediate.

Favorskii_Rearrangement cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Intramolecular Cyclization cluster_3 Step 3: Nucleophilic Attack cluster_4 Step 4: Ring Opening and Protonation A This compound B Enolate A->B Base (e.g., RO⁻) C Cyclopropanone Intermediate B->C SN2 displacement of I⁻ D Tetrahedral Intermediate C->D Base (RO⁻) E Carbanion D->E Ring Opening F Cyclopentanecarboxylic Acid Derivative E->F Protonation (from ROH)

Caption: The reaction mechanism of the Favorskii rearrangement of this compound.

Given the enhanced reactivity of the C-I bond, it is anticipated that the rate of the Favorskii rearrangement for this compound would be significantly faster than that for 3-bromocyclohexan-1-one or 3-chlorocyclohexan-1-one (B8029251) under identical conditions.

Experimental Protocols

To perform a kinetic analysis of the reactions of this compound, a common approach is to monitor the disappearance of the reactant or the appearance of a product over time using a spectroscopic method (e.g., UV-Vis, NMR) or chromatography (e.g., GC, HPLC). Below is a generalized protocol for monitoring the kinetics of a Favorskii rearrangement, which can be adapted for this compound.

Experimental Protocol: Kinetic Analysis of the Favorskii Rearrangement of a Halocyclohexanone

Objective: To determine the rate constant for the Favorskii rearrangement of a halocyclohexanone.

Materials:

  • 3-Halocyclohexanone (e.g., this compound)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Base (e.g., sodium methoxide, sodium ethoxide)

  • Quenching solution (e.g., dilute HCl)

  • Internal standard for chromatography (e.g., dodecane)

  • Reaction vessel with a magnetic stirrer and temperature control

  • Syringes for sampling

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known concentration of the 3-halocyclohexanone and the internal standard in the anhydrous solvent.

  • Initiation: Equilibrate the solution to the desired reaction temperature. Initiate the reaction by adding a known concentration of the base. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing the quenching solution. This will neutralize the base and stop the reaction.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining 3-halocyclohexanone relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the 3-halocyclohexanone (ln[reactant]) versus time. If the reaction follows first-order kinetics with respect to the haloketone, the plot should be linear. The negative of the slope of this line will be the pseudo-first-order rate constant (k').

  • Determination of the Second-Order Rate Constant: Repeat the experiment with different initial concentrations of the base to determine the order of the reaction with respect to the base and calculate the second-order rate constant (k).

Experimental_Workflow A Reaction Setup (Haloketone, Solvent, Internal Standard) B Temperature Equilibration A->B C Reaction Initiation (Addition of Base) B->C D Timed Sampling C->D E Quenching of Aliquots D->E At regular intervals F GC/HPLC Analysis E->F G Data Plotting (ln[Reactant] vs. Time) F->G H Determination of Rate Constant G->H

Caption: A typical experimental workflow for the kinetic analysis of a haloketone reaction.

Conclusion

Based on the fundamental principles of chemical kinetics and reactivity trends observed in analogous systems, this compound is expected to be a significantly more reactive substrate in nucleophilic substitution and Favorskii rearrangement reactions compared to its bromo- and chloro- counterparts. The weaker carbon-iodine bond and the excellent leaving group ability of the iodide ion are the key contributing factors to this enhanced reactivity. For synthetic applications requiring mild reaction conditions or faster reaction times, this compound would be the preferred starting material over other 3-halocyclohexan-1-ones. The provided experimental protocol offers a framework for quantitatively determining these rate differences and further elucidating the kinetic profile of this versatile synthetic intermediate.

References

3-Iodocyclohexan-1-one: A Comparative Analysis of Theoretical and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the theoretical and experimental data currently available for 3-Iodocyclohexan-1-one. Due to a notable lack of published experimental findings for this specific compound, this document primarily presents theoretically computed data and contrasts it with the general experimental observations for related α-haloketones. This analysis aims to highlight the existing knowledge gap and underscore the need for further empirical research to validate theoretical predictions and fully characterize this potentially valuable chemical entity.

Comparison of Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound as available in public databases. At present, corresponding experimental data for these properties have not been reported in the scientific literature.

PropertyTheoretical Value (Computed)Experimental Value
Molecular Formula C6H9IONot Available
Molecular Weight 224.04 g/mol [1]Not Available
Exact Mass 223.96981 g/mol [1]Not Available
XLogP3 1.6[1]Not Available
Hydrogen Bond Donor Count 0[1]Not Available
Hydrogen Bond Acceptor Count 1[1]Not Available
Rotatable Bond Count 0[1]Not Available
Topological Polar Surface Area 17.1 Ų[1]Not Available
Heavy Atom Count 8[1]Not Available

Experimental Protocols

Proposed Synthesis of this compound

Principle: The synthesis would likely proceed via the reaction of cyclohexanone (B45756) with an iodinating agent under acidic conditions. The acid catalyzes the formation of the enol tautomer of cyclohexanone, which then acts as a nucleophile, attacking the electrophilic iodine source.[2]

Materials:

  • Cyclohexanone

  • Iodine (I₂)

  • An acid catalyst (e.g., acetic acid or a Lewis acid)

  • An appropriate solvent (e.g., glacial acetic acid, diethyl ether)

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • Dissolve cyclohexanone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the acid catalyst to the solution.

  • Slowly add a solution of iodine in the same solvent to the reaction mixture.

  • The reaction mixture may be stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a sodium thiosulfate solution to remove any unreacted iodine.

  • The organic layer is separated, washed with sodium bicarbonate solution to neutralize the acid, and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or distillation under reduced pressure.

Characterization: The purified this compound would then be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the carbonyl group and other functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Melting Point or Boiling Point Determination: To assess the purity and physical state of the compound.

Visualizing the Workflow and Chemical Reactivity

To provide a clearer understanding of the proposed experimental process and the potential chemical behavior of this compound, the following diagrams have been generated using Graphviz.

G cluster_synthesis Proposed Synthesis Workflow cluster_characterization Characterization start Start: Cyclohexanone enol Enol Formation (Acid Catalysis) start->enol iodination α-Iodination (Iodine Addition) enol->iodination workup Aqueous Workup & Extraction iodination->workup purification Purification (Chromatography/Distillation) workup->purification product Product: this compound purification->product nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms phys_prop Physical Properties product->phys_prop

Caption: Proposed workflow for the synthesis and characterization of this compound.

G cluster_reactivity General Reactivity of α-Haloketones haloketone α-Haloketone (e.g., this compound) sn2 SN2 Substitution Product haloketone->sn2 favorskii Favorskii Rearrangement Product haloketone->favorskii Intramolecular Rearrangement elimination Elimination Product haloketone->elimination E2 Elimination nucleophile Nucleophile nucleophile->haloketone SN2 Attack base Base base->haloketone Proton Abstraction

Caption: General reaction pathways for α-haloketones, including this compound.[3][4][5]

Conclusion and Future Directions

The significant discrepancy between the available theoretical data and the absence of experimental validation for this compound presents both a challenge and an opportunity for the scientific community. The computed properties suggest a molecule with potential applications in organic synthesis and drug development, likely as a reactive intermediate. However, without empirical data, its true potential remains speculative.

Future research should prioritize the synthesis and thorough characterization of this compound. The proposed synthetic protocol provides a viable starting point for these efforts. Subsequent experimental determination of its spectroscopic and physical properties will be crucial for validating the theoretical models and for enabling its use in further research and development. This foundational work will be essential for unlocking the potential applications of this and other related α-haloketones.

References

Purity Analysis of Synthesized 3-Iodocyclohexan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds and complex organic molecules, the purity of intermediates is paramount. This guide provides a comparative analysis of the purity of synthesized 3-Iodocyclohexan-1-one, a valuable building block in organic synthesis. Due to the limited availability of direct experimental data for this compound, this guide will also feature a comparative analysis with its constitutional isomer, 2-Iodocyclohexan-1-one, for which more synthetic information is accessible. The guide will detail plausible synthetic protocols, potential impurities, and comprehensive analytical methodologies for purity assessment, including predicted spectral data for both isomers.

Synthesis Protocols

The synthesis of α-haloketones is a well-established transformation in organic chemistry. For the purpose of this guide, we present plausible synthetic routes for both this compound and its isomer, 2-Iodocyclohexan-1-one, based on general methods for the α-iodination of ketones.

Synthesis of this compound (Proposed Method)

The synthesis of this compound can be approached via the conjugate addition of an iodide source to cyclohex-2-en-1-one. This method is favored to achieve the desired regioselectivity.

  • Reaction: 1,4-conjugate addition of iodide to cyclohex-2-en-1-one.

  • Reagents: Cyclohex-2-en-1-one, Trimethylsilyl (B98337) iodide (TMSI).

  • Solvent: Dichloromethane (B109758) (CH₂Cl₂).

  • Procedure: To a solution of cyclohex-2-en-1-one in dichloromethane at low temperature (e.g., -78 °C), trimethylsilyl iodide is added dropwise. The reaction is stirred for several hours and then quenched with an aqueous solution of sodium thiosulfate (B1220275). The organic layer is separated, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Synthesis of 2-Iodocyclohexan-1-one (Alternative Product)

The synthesis of 2-Iodocyclohexan-1-one typically involves the direct α-iodination of cyclohexanone (B45756).

  • Reaction: α-Iodination of cyclohexanone.

  • Reagents: Cyclohexanone, Iodine (I₂), and a base or acid catalyst (e.g., sodium hydroxide (B78521) or p-toluenesulfonic acid).

  • Solvent: Methanol or Dichloromethane.

  • Procedure: Cyclohexanone is dissolved in the chosen solvent, followed by the addition of the catalyst. Molecular iodine is then added portion-wise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a sodium thiosulfate solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude 2-Iodocyclohexan-1-one, which is then purified.

Purity Analysis: A Comparative Approach

A thorough purity analysis is critical to ensure the quality of the synthesized iodocyclohexanones. The following analytical techniques are recommended for a comprehensive assessment.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is a powerful tool for identifying the desired product and any structurally related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components of the mixture and provides information on their molecular weight and fragmentation patterns, aiding in the identification of the product and impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for separating and quantifying the components of the reaction mixture, allowing for accurate determination of the product's purity.

Potential Impurities:

The synthesis of iodinated cyclohexanones can lead to several impurities, including:

  • Unreacted Starting Materials: Cyclohex-2-en-1-one (for this compound) or Cyclohexanone (for 2-Iodocyclohexan-1-one).

  • Di-iodinated Products: Formation of 2,6-diiodocyclohexan-1-one or other di-iodinated species.

  • Constitutional Isomers: In the case of direct iodination of cyclohexanone, the formation of other iodinated isomers is possible, although 2-iodocyclohexanone is generally the major product.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Comparative Data Summary

The following tables summarize the predicted analytical data for this compound and 2-Iodocyclohexan-1-one. Note: This data is predicted based on chemical principles and data from similar compounds due to the limited availability of experimental spectra.

Table 1: Predicted ¹H and ¹³C NMR Data

CompoundPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
This compound ~4.5-4.8 (m, 1H, -CHI-), 2.2-3.0 (m, 6H, -CH₂-), 1.8-2.1 (m, 2H, -CH₂-)~208 (C=O), ~40-45 (-CHI-), ~35-50 (-CH₂-)
2-Iodocyclohexan-1-one ~4.8-5.2 (dd, 1H, -CHI-), 1.8-2.8 (m, 8H, -CH₂-)~205 (C=O), ~30-35 (-CHI-), ~25-45 (-CH₂-)

Table 2: Predicted Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightPredicted Key Mass Fragments (m/z)
This compound C₆H₉IO224.04224 [M]⁺, 97 [M-I]⁺, 81, 69
2-Iodocyclohexan-1-one C₆H₉IO224.04224 [M]⁺, 97 [M-I]⁺, 81, 69

Experimental Workflow and Comparative Logic

The following diagrams illustrate the general workflow for the synthesis and purity analysis, as well as the logical framework for the comparative assessment.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis Start Starting Material (Cyclohex-2-en-1-one or Cyclohexanone) Reaction Iodination Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR GCMS GC-MS Analysis Product->GCMS HPLC HPLC Analysis Product->HPLC Data Data Interpretation & Purity Determination NMR->Data GCMS->Data HPLC->Data

Caption: General workflow for the synthesis and purity analysis of iodinated cyclohexanones.

Comparative Analysis Logic cluster_products Products for Comparison cluster_criteria Analytical Comparison Criteria cluster_assessment Purity Assessment P1 Synthesized This compound C1 ¹H and ¹³C NMR Spectra P1->C1 C2 Mass Spectra (GC-MS) P1->C2 C3 Chromatographic Purity (HPLC) P1->C3 C4 Identification of Impurities P1->C4 P2 Alternative: 2-Iodocyclohexan-1-one P2->C1 P2->C2 P2->C3 P2->C4 A1 Purity Profile of This compound C1->A1 A2 Purity Profile of 2-Iodocyclohexan-1-one C1->A2 C2->A1 C2->A2 C3->A1 C3->A2 C4->A1 C4->A2 Conclusion Comparative Purity Evaluation A1->Conclusion A2->Conclusion

Caption: Logical framework for the comparative purity analysis of iodinated cyclohexanone isomers.

Conclusion

This guide provides a framework for the synthesis and comprehensive purity analysis of this compound, with a comparative perspective on its isomer, 2-Iodocyclohexan-1-one. While experimental data for the target compound is scarce, the outlined analytical methods and predicted spectral data offer a robust starting point for researchers. The successful synthesis and rigorous purity verification of these iodinated cyclohexanones are crucial for their application in the development of new chemical entities and pharmaceutical agents. It is recommended that researchers performing these syntheses acquire experimental data to validate and expand upon the predictive information provided herein.

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Iodocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Iodocyclohexan-1-one, a halogenated ketone, emphasizing safety and regulatory adherence.

Hazard Identification and Personal Protective Equipment (PPE)

Required PPE:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for signs of degradation or puncture before use and replace them immediately if compromised.

    • Lab Coat: A flame-retardant lab coat must be worn to protect skin and clothing.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.

Segregation and Collection of Waste

Proper segregation of chemical waste is a critical step in ensuring safe disposal. Halogenated organic compounds must be collected separately from non-halogenated waste streams to facilitate appropriate treatment and disposal by a licensed hazardous waste facility.

Procedure:

  • Designate a Waste Container: Obtain a clearly labeled waste container specifically for "Halogenated Organic Waste."

  • Labeling: The container must be clearly and accurately labeled with:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., irritant, harmful).

    • The date when the waste was first added to the container.

  • Collection: Carefully transfer the this compound waste into the designated container. Avoid mixing it with incompatible materials.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated, secure secondary containment area.

Disposal of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be disposed of as regular laboratory glass or plastic waste.

Procedure:

  • Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent, such as acetone (B3395972) or ethanol.

  • Collect Rinsate: All rinsate from this process is considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.

  • Deface Label: After triple-rinsing, remove or completely deface the original label on the container.

  • Final Disposal: Dispose of the decontaminated container in accordance with your institution's guidelines for rinsed chemical containers.

Final Disposal by a Licensed Facility

Under no circumstances should this compound or its rinsate be disposed of down the drain or in the general trash. The final disposal must be handled by a licensed and certified hazardous waste disposal company.

Procedure:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the "Halogenated Organic Waste" container.

  • Documentation: Ensure all necessary waste disposal forms and documentation required by your institution and local regulations are completed accurately.

Quantitative Data Summary

As no specific Safety Data Sheet (SDS) with quantitative exposure limits for this compound was identified, the following table provides general guidelines for halogenated solvents, which should be considered as a precautionary measure.

ParameterGuidelineSource Recommendation
Waste Classification Halogenated Organic WasteGeneral laboratory waste management protocols
Container Type Chemically resistant, sealed container (e.g., HDPE or glass)Institutional EHS guidelines
Storage Limit in Lab Dependent on institutional policy and local regulations, typically limited to a few gallons.Consult your institution's EHS office
Rinsate Collection All rinsate from container decontamination must be collected as hazardous waste.Standard practice for hazardous chemical waste
Final Disposal Method Incineration or other approved thermal destruction methods by a licensed hazardous waste facility.Regulatory requirements for halogenated organic compounds

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Is there a designated 'Halogenated Organic Waste' container? fume_hood->waste_container get_container Obtain and label a new waste container waste_container->get_container No transfer_waste Carefully transfer waste to the container waste_container->transfer_waste Yes get_container->transfer_waste seal_container Securely seal the container transfer_waste->seal_container empty_container_q Is the original container empty? seal_container->empty_container_q deface_label Deface original container label store_waste Store in secondary containment contact_ehs Contact EHS for waste pickup store_waste->contact_ehs end End: Waste properly disposed contact_ehs->end empty_container_q->store_waste No triple_rinse Triple rinse container with appropriate solvent empty_container_q->triple_rinse Yes collect_rinsate Collect all rinsate as halogenated waste triple_rinse->collect_rinsate triple_rinse->deface_label collect_rinsate->transfer_waste dispose_container Dispose of rinsed container per institutional guidelines deface_label->dispose_container

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 3-Iodocyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Iodocyclohexan-1-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein outlines necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to foster a safe laboratory environment.

Personal Protective Equipment (PPE)

Based on the hazard profile of the related compound Iodocyclohexane, which is classified as a skin and eye irritant and may cause respiratory irritation, the following PPE is recommended when handling this compound.[1][2][3][4]

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles conforming to EU standard EN166 or NIOSH (US) approved standards.[2]
Hand Protection Wear appropriate protective gloves (e.g., Viton®).[1] Inspect gloves before use and remove with care to avoid skin contamination.[1]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[1][2] A lab coat should be worn.
Respiratory Protection Under normal conditions with adequate ventilation, no respiratory protection is needed.[1] For large-scale use or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of this compound from receipt to use in experimental procedures.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area, especially in confined spaces.[1]

  • Verify that eyewash stations and safety showers are readily accessible.

  • Handle the compound in a chemical fume hood to minimize inhalation of vapors or mists.[4]

  • Keep the container tightly closed when not in use.[1][2][5]

2. Handling the Chemical:

  • Avoid contact with skin and eyes.[1][5]

  • Do not breathe mist, vapors, or spray.[1][5]

  • Wash hands and any exposed skin thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[1][5] The related compound, Iodocyclohexane, is a combustible liquid.[5]

3. Storage:

  • Store in a dry, cool, and well-ventilated place.[1][2][5]

  • Keep the container tightly closed.[1][2][5]

  • Keep away from heat, sparks, and flame.[1][5]

  • Refrigerated storage is recommended.[1][5]

  • The related compound, Iodocyclohexane, is light-sensitive; therefore, store in a light-resistant container.[1][5]

  • Incompatible with strong oxidizing agents and strong bases.[1][5]

4. In Case of a Spill:

  • Remove all sources of ignition.[5]

  • Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).

  • Collect the absorbed material into a suitable, closed container for disposal.[5]

Disposal Plan

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.

1. Waste Identification:

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

2. Collection and Storage of Waste:

  • Collect waste in a suitable, closed, and properly labeled container.[5]

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials.

3. Disposal Procedure:

  • Dispose of the contents and container to an approved waste disposal plant.[5][6]

  • Do not empty into drains.

Visual Workflow for Handling this compound

start Start prep Preparation: - Work in a Fume Hood - Verify Eyewash Station Access start->prep ppe Don Personal Protective Equipment (PPE): - Safety Goggles - Chemical-Resistant Gloves - Lab Coat prep->ppe handle Chemical Handling: - Avoid Contact and Inhalation - Keep Away from Ignition Sources ppe->handle storage Storage: - Tightly Closed Container - Cool, Dry, Well-Ventilated Area - Refrigerate and Protect from Light handle->storage After Use spill Spill Response: - Remove Ignition Sources - Absorb with Inert Material - Collect in a Sealed Container handle->spill If Spill Occurs disposal Waste Disposal: - Collect in Labeled, Closed Containers - Dispose via Approved Waste Service storage->disposal For Waste spill->disposal end End disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.